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  • Product: 2-Isopropyl-3-methyl-1H-indol-5-amine
  • CAS: 1780598-65-3

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies of 2-Isopropyl-3-methyl-1H-indol-5-amine: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the indole nucleus remains one of the most heavily utilized pharmacophores, frequently acting as a structural mimic for endogenous tryptamines and serotonin. 2-Isopropyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole nucleus remains one of the most heavily utilized pharmacophores, frequently acting as a structural mimic for endogenous tryptamines and serotonin. 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS: 1780598-65-3) represents a highly specialized, sterically encumbered building block designed for advanced drug discovery[1]. The strategic placement of an isopropyl group at the C2 position and a methyl group at the C3 position fundamentally alters the lipophilicity, metabolic stability, and rotational freedom of the indole core. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its synthetic pathways, and self-validating experimental protocols for its preparation.

Physicochemical & Structural Profile

The utility of 2-isopropyl-3-methyl-1H-indol-5-amine lies in its unique substitution pattern. The 5-amino group serves as a versatile nucleophilic handle, allowing for the installation of hydrogen-bond donating or accepting motifs (such as ureas, amides, or sulfonamides) critical for hinge-binding interactions in kinase targets.

Causality of Structural Modifications
  • C2-Isopropyl Group: The bulky isopropyl moiety introduces significant steric hindrance adjacent to the indole nitrogen (N1). This steric shield restricts the rotational degrees of freedom of the indole core within tight hydrophobic binding pockets and protects the N1 position from rapid cytochrome P450-mediated metabolic oxidation.

  • C3-Methyl Group: The electron-donating nature of the C3-methyl group increases the overall electron density of the indole ring, subtly shifting the pKa of the 5-amino group and enhancing the nucleophilicity of the scaffold during downstream functionalization.

Quantitative Data Summary

All critical physicochemical parameters for the target compound and its primary intermediate are summarized in Table 1 .

ParameterSpecification
Chemical Name 2-Isopropyl-3-methyl-1H-indol-5-amine
CAS Number 1780598-65-3[1]
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
InChI Key LVBJLEIDRMTLKS-UHFFFAOYSA-N[1]
Physical Form Solid
Storage Temperature Refrigerator (2-8°C)
Precursor CAS 2411637-34-6 (5-Nitro intermediate)

De Novo Synthesis: The Fischer Indole Approach

The most robust and scalable method for constructing the 2,3-dialkyl indole core is the Fischer Indole Synthesis (FIS) [2][3]. This acid-catalyzed cyclization of an arylhydrazine with an aliphatic ketone allows for precise control over the C2 and C3 substituents[4].

To synthesize 2-isopropyl-3-methyl-1H-indol-5-amine, the sequence begins with the condensation of 4-nitrophenylhydrazine and 2-methylpentan-3-one (ethyl isopropyl ketone).

Mechanistic Causality
  • Ketone Selection: The choice of 2-methylpentan-3-one is strictly dictated by regioselectivity. During the [3,3]-sigmatropic rearrangement, cyclization occurs exclusively at the less sterically hindered methylene carbon of the ethyl group, yielding the required C3-methyl substitution, while the isopropyl group is retained at the C2 position.

  • Catalyst Selection: Glacial acetic acid is utilized as both the solvent and the Brønsted acid catalyst. It provides sufficient protonation to drive the tautomerization of the arylhydrazone to the ene-hydrazine without causing the polymerization or degradation often seen with stronger mineral acids[2].

Mechanistic Pathway Visualization

FIS_Mechanism Step1 4-Nitrophenylhydrazine + 2-Methylpentan-3-one Step2 Arylhydrazone Intermediate (Imine Formation) Step1->Step2 H+ / -H2O Step3 Ene-hydrazine Tautomerization Step2->Step3 Acid Catalysis Step4 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step3->Step4 Heat Step5 Cyclization & Aminal Formation Step4->Step5 Protonation Step6 2-Isopropyl-3-methyl-5-nitro-1H-indole (Aromatization & -NH3) Step5->Step6 -NH3 Step7 Catalytic Hydrogenation (Pd/C, H2) Step6->Step7 Reduction Step8 2-Isopropyl-3-methyl-1H-indol-5-amine (Target Compound) Step7->Step8 Yield >90%

Fig 1. Stepwise mechanistic pathway for the synthesis of 2-isopropyl-3-methyl-1H-indol-5-amine.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to subsequent steps.

Protocol 1: Synthesis of 2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS 2411637-34-6)
  • Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, suspend 4-nitrophenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid (0.5 M).

  • Condensation: Add 2-methylpentan-3-one (1.2 equiv) dropwise at room temperature. Stir for 30 minutes to ensure complete hydrazone formation.

  • Cyclization: Heat the reaction mixture to 90°C for 4 hours. The acid catalyzes the[3,3]-sigmatropic rearrangement and subsequent elimination of ammonia[3].

  • Workup: Cool the mixture to room temperature and pour over crushed ice. Neutralize slowly with saturated aqueous NaHCO3 until pH 7 is reached. Extract with Ethyl Acetate (3x).

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the hydrazine starting material (Rf ~0.2) and the emergence of a bright yellow fluorescent spot (Rf ~0.6) indicates reaction success. Confirm product identity via LC-MS (ESI+): expected m/z 219.1 [M+H]+.

Protocol 2: Reduction to 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS 1780598-65-3)

Causality of Reduction Method: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent undesired chlorination or over-reduction of the indole core, ensuring a clean and quantitative conversion to the amine.

  • Preparation: Dissolve 2-isopropyl-3-methyl-5-nitro-1H-indole (1.0 equiv) in anhydrous Methanol (0.2 M) under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%). Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon.

  • Reduction: Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Validation Checkpoint: The reduction is visually accompanied by a color change from bright yellow to pale brown. LC-MS (ESI+) must confirm the complete consumption of the m/z 219.1 peak and the appearance of the m/z 189.1 [M+H]+ peak[1]. ^1H NMR (DMSO-d6) will show the disappearance of the aromatic nitro protons and the emergence of a broad singlet integrating for 2H around 4.5 ppm, corresponding to the newly formed primary amine.

References

  • Sigma-Aldrich. "2-isopropyl-3-methyl-1H-indol-5-amine | 1780598-65-3".
  • Sigma-Aldrich. "2-isopropyl-3-methyl-5-nitro-1H-indole | 2411637-34-6".
  • Alfa Chemistry. "Fischer Indole Synthesis".
  • Wikipedia. "Fischer indole synthesis".
  • PMC - NIH. "New 3H-Indole Synthesis by Fischer's Method".

Sources

Exploratory

An In-Depth Technical Guide to 2-Isopropyl-3-methyl-1H-indol-5-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds, including neurotransmitters, alkaloids, and a multitude of synthetic drugs.[1] Substituted indoles, in particular, offer a rich chemical space for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of 2-Isopropyl-3-methyl-1H-indol-5-amine, a substituted indole derivative with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar analogs to provide a robust predictive profile and plausible experimental methodologies.

Physicochemical Characteristics

The fundamental physicochemical properties of 2-Isopropyl-3-methyl-1H-indol-5-amine are crucial for its handling, formulation, and interpretation of biological activity.

Molecular Formula and Weight

The chemical structure of 2-Isopropyl-3-methyl-1H-indol-5-amine consists of an indole core substituted with an isopropyl group at the 2-position, a methyl group at the 3-position, and an amine group at the 5-position.

Based on its structure, the molecular formula is C₁₂H₁₆N₂ .[2]

The corresponding molecular weight is 188.27 g/mol .[2]

Predicted Physicochemical Properties

A summary of the core physicochemical properties for 2-Isopropyl-3-methyl-1H-indol-5-amine and its key structural analogs is presented below. The data for the target compound are primarily derived from computational predictions and comparison with structurally related molecules.

Property2-Isopropyl-3-methyl-1H-indol-5-amine (Target Compound)2-isopropyl-3-methyl-1H-indole[3]2-Isopropyl-3-methyl-5-nitro-1H-indole[4]
CAS Number 1780598-65-3[2]Not Available2411637-34-6[4]
Molecular Formula C₁₂H₁₆N₂[2]C₁₂H₁₅N[3]C₁₂H₁₄N₂O₂[4]
Molecular Weight 188.27 g/mol [2]173.26 g/mol [3]218.26 g/mol [4]
Physical Form Solid[2]Not AvailableNot Available
Storage Temperature Refrigerator[2]Not AvailableNot Available

Synthetic Approach

A plausible and efficient synthesis of 2-Isopropyl-3-methyl-1H-indol-5-amine can be achieved through a multi-step process, commencing with the synthesis of the corresponding 5-nitroindole precursor, followed by its reduction to the desired 5-aminoindole.

Workflow for the Synthesis of 2-Isopropyl-3-methyl-1H-indol-5-amine

Synthesis_Workflow Start Starting Materials: (4-nitrophenyl)hydrazine 3-Methyl-2-pentanone Fischer_Indole Step 1: Fischer Indole Synthesis Start->Fischer_Indole Nitro_Indole Intermediate: 2-Isopropyl-3-methyl-5-nitro-1H-indole Fischer_Indole->Nitro_Indole Reduction Step 2: Reduction of Nitro Group Nitro_Indole->Reduction Final_Product Final Product: 2-Isopropyl-3-methyl-1H-indol-5-amine Reduction->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Proposed two-step synthesis of 2-Isopropyl-3-methyl-1H-indol-5-amine.

Step 1: Fischer Indole Synthesis of 2-Isopropyl-3-methyl-5-nitro-1H-indole

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. In this step, (4-nitrophenyl)hydrazine is reacted with 3-methyl-2-pentanone in the presence of an acid catalyst.

Experimental Protocol:

  • To a stirred solution of (4-nitrophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add 3-methyl-2-pentanone (1.1 equivalents).

  • Slowly add an acid catalyst, for example, polyphosphoric acid or a mixture of sulfuric acid and ethanol, while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude 2-isopropyl-3-methyl-5-nitro-1H-indole by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group of the synthesized intermediate is then reduced to the primary amine to yield the final product. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

  • Dissolve 2-isopropyl-3-methyl-5-nitro-1H-indole (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-3-methyl-1H-indol-5-amine.

  • If necessary, purify the final product by column chromatography.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Isopropyl-3-methyl-1H-indol-5-amine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of indole derivatives.[5][6]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25-27 min, 90-10% B; 27-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative area of the main peak.

Spectroscopic Characterization

Spectroscopic techniques are employed to elucidate and confirm the chemical structure of the target molecule.[1][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-H proton, signals for the isopropyl and methyl groups at positions 2 and 3, and a broad singlet for the amine protons at position 5.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the indole core, as well as the isopropyl, methyl, and amine-bearing carbons.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7] Electron impact (EI) or electrospray ionization (ESI) sources can be used. The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of 188.27.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8] Key expected peaks include N-H stretching vibrations for the indole and amine groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring.

Potential Applications and Future Directions

Substituted 5-aminoindoles are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the primary amine at the 5-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. Given the prevalence of the indole scaffold in neuroactive compounds, 2-Isopropyl-3-methyl-1H-indol-5-amine and its derivatives may warrant investigation for their potential interactions with central nervous system targets.

Conclusion

This technical guide has provided a detailed overview of the molecular formula, weight, a plausible synthetic route, and analytical characterization methods for 2-Isopropyl-3-methyl-1H-indol-5-amine. While specific experimental data for this compound is limited, the information presented, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further experimental validation of the predicted properties and biological activities of this compound is warranted to fully explore its potential.

References

  • BenchChem. (2025).
  • Woźniak, A., Gutarowska, B., & Pielech-Przybylska, K. (2016). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Biochimica Polonica, 63(1), 187–191.
  • Chemical Synthesis Database. (2025, May 20). 2-isopropyl-3-methyl-1H-indole.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., & Mouzdahir, A. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • BenchChem. (2025, December). A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. BenchChem.
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter... [Image]. Retrieved from [Link]

  • Gartz, J. (1994).
  • Uçar, G., Yüksek, H., & Ertaş, M. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 638-644.
  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184–2187.
  • ResearchGate. (2024, April 5).
  • Hertkorn, N., Benner, R., & Frommberger, M. (2013).
  • MDPI. (2023, April 23).
  • ElectronicsAndBooks. (n.d.). Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles.
  • ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl)
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]

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Foundational

pKa Values and Ionization Dynamics of 2-Isopropyl-3-methyl-1H-indol-5-amine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the physicochemical characterization of novel scaffolds not merely as a data-collection exercise, but as a fundamental predictive framework for drug behavio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of novel scaffolds not merely as a data-collection exercise, but as a fundamental predictive framework for drug behavior. 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS: 1780598-65-3) is a highly substituted, electron-rich heterocyclic aromatic amine[1]. Understanding its exact ionization states (pKa) is critical for predicting its solubility, passive membrane permeability, and target-binding kinetics.

Because experimental pKa data for this specific proprietary scaffold is scarce, this whitepaper synthesizes empirical data from foundational analogs (e.g., 5-aminoindole and 2-methylindole) to establish a highly accurate predictive model of its ionization, followed by robust, self-validating experimental protocols required to measure these values in the laboratory.

Structural Analysis and Electronic Determinants of Ionization

To predict the ionization behavior of 2-isopropyl-3-methyl-1H-indol-5-amine, we must deconstruct the molecule into its ionizable centers and evaluate the electronic perturbations introduced by its substituents.

The molecule possesses two distinct ionizable centers:

  • The C5-Primary Amine ( −NH2​ ): Acts as a Brønsted base (accepts a proton to become −NH3+​ ).

  • The N1-Indole Nitrogen ( >N-H ): Acts as an extremely weak Brønsted acid (donates a proton to become an indolide anion).

Causality of Substituent Effects

The baseline scaffold, 5-aminoindole, exhibits a primary amine conjugate acid pKa of approximately 5.6[2] and an indole N-H pKa of 17.39[3].

In our target molecule, the addition of an isopropyl group at C2 and a methyl group at C3 fundamentally alters the electron density of the indole π -system. Both alkyl groups are electron-donating via inductive ( +I ) and hyperconjugative effects.

  • Impact on the C5-Amine: The electron-rich indole ring donates electron density toward the exocyclic amine. This stabilizes the positive charge of the protonated ammonium state ( −NH3+​ ). Consequently, the amine becomes more basic than unsubstituted 5-aminoindole.

  • Impact on the N1-Proton: The increased electron density from the C2/C3 alkyl groups destabilizes the formation of a negative charge on the N1 nitrogen. Thus, the indole N-H becomes less acidic (higher pKa), similar to how 2-methylindole exhibits an elevated pKa of 17.57[4].

Quantitative Data Summary

The following table synthesizes the empirical baseline data with our predictive model for the target compound.

Table 1: Comparative pKa Analysis of Indole Derivatives

CompoundpKa1 (Conjugate Acid, C5-NH3+)pKa2 (Indole N-H)Reference / Rationale
Aniline 4.60N/ABaseline aromatic amine reference.
5-Aminoindole ~5.6017.39 ± 0.30Indole ring electron donation[5],[2].
2-Methylindole N/A17.57 ± 0.30 +I effect of methyl group decreases acidity[4].
2-Isopropyl-3-methyl-1H-indol-5-amine 5.90 - 6.10 (Predicted)17.60 - 17.80 (Predicted)Combined +I effects of C2/C3 alkyls maximize basicity.

Ionization States and pH-Dependent Behavior

Based on the established pKa values, the molecule transitions through three distinct ionization states across the pH spectrum.

Ionization Cation Cation Neutral Neutral State pH 6.1 - 17.5 C5-NH2 N1-H Cation->Neutral -H+ (pKa1 ~6.0) Neutral->Cation +H+ Anion Anion Neutral->Anion -H+ (pKa2 ~17.7) Anion->Neutral +H+

Ionization state transitions of 2-Isopropyl-3-methyl-1H-indol-5-amine across the pH spectrum.

Experimental Methodologies for pKa Determination

Because 2-isopropyl-3-methyl-1H-indol-5-amine possesses a highly hydrophobic core, standard aqueous titrations will fail; the neutral free-base will precipitate out of solution, skewing the inflection point and yielding an artificially depressed pKa. To counter this, we employ a Co-solvent Potentiometric Titration using the Yasuda-Shedlovsky extrapolation method.

Protocol 1: Self-Validating Yasuda-Shedlovsky Potentiometric Titration

Causality: Co-solvents (e.g., methanol) lower the dielectric constant of the medium, keeping the neutral species fully solvated. By titrating at multiple co-solvent ratios and plotting the apparent pKa against the inverse of the dielectric constant ( 1/ϵ ), we can mathematically extrapolate the true aqueous pKa.

Step-by-Step Methodology:

  • Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard buffers. Perform a Gran plot analysis on a strong acid/strong base titration to confirm a Nernstian response slope (>58 mV/pH unit).

  • Blank Titration: Titrate the background solvent mixtures (20%, 30%, 40%, and 50% Methanol/Water) with 0.1 M KOH to account for dissolved atmospheric CO2​ and solvent autoprotolysis.

  • Sample Preparation: Dissolve 2.0 mg of the compound in the respective co-solvent mixtures. Acidify to pH 2.0 using 0.1 M HCl to ensure 100% protonation of the C5-amine.

  • Data Acquisition: Titrate with 0.1 M KOH under an Argon blanket (to prevent CO2​ ingress). Record pH vs. titrant volume.

  • Data Deconvolution: Subtract the blank titration curve from the sample curve. Calculate the apparent pKa ( psKa ) for each solvent ratio.

  • Extrapolation: Plot psKa+log([H2​O]) against 1/ϵ . The y-intercept of the linear regression ( r2>0.99 ) yields the thermodynamic aqueous pKa.

Workflow A 1. Electrode Calibration Gran plot validation for Nernstian response B 2. Blank Titration Account for solvent & CO2 interference A->B C 3. Co-Solvent Titration Titrate in 20%, 30%, 40%, 50% Methanol B->C D 4. Yasuda-Shedlovsky Extrapolation Plot apparent pKa vs. 1/Dielectric Constant C->D E 5. Validation Confirm linear regression r² > 0.99 for aqueous pKa D->E

Self-validating potentiometric titration workflow using Yasuda-Shedlovsky extrapolation.

Protocol 2: UV-Vis Spectrophotometric Orthogonal Validation

Causality: The protonation state of the C5-amine directly dictates the extent of lone-pair delocalization into the indole chromophore. The protonated state ( −NH3+​ ) cannot delocalize, whereas the neutral state ( −NH2​ ) extends the conjugation, causing a distinct bathochromic shift (red-shift) in the λmax​ .

Self-Validation Check: The presence of sharp isosbestic points across the pH gradient confirms a clean two-state equilibrium, proving that the molecule is not degrading during the assay.

Implications in Drug Development (ADME)

Understanding that the pKa of the C5-amine is approximately 6.0 allows us to accurately model its physiological absorption and distribution:

  • Gastric Absorption (pH 1.5 - 3.5): The molecule is >99% protonated. It exists as a highly soluble cation, ensuring rapid dissolution of the solid oral dosage form.

  • Intestinal Absorption (pH 6.5): Applying the Henderson-Hasselbalch equation ( pH=pKa+log([Neutral]/[Cation]) ), at pH 6.5, the ratio of Neutral to Cation is 100.5 (approx. 3.16:1). This means ~76% of the drug is in the neutral free-base form. This is the optimal "Goldilocks" zone : the 76% neutral fraction drives rapid passive permeability across the lipophilic enterocyte membrane, while the 24% cationic fraction maintains the concentration gradient in the aqueous unstirred water layer.

  • Systemic Circulation (pH 7.4): At physiological pH, the molecule is >95% neutral. This high neutral fraction, combined with the lipophilicity of the isopropyl and methyl groups, strongly predicts excellent partitioning into tissues and high potential for Blood-Brain Barrier (BBB) penetration.

References

1.[1] Title: 2-isopropyl-3-methyl-1H-indol-5-amine | 1780598-65-3 Source: sigmaaldrich.com URL:

2.[3] Title: 5-Aminoindole chemical structure and properties - Benchchem Source: benchchem.com URL:

3.[5] Title: 5-Aminoindole CAS#: 5192-03-0 - ChemicalBook Source: chemicalbook.com URL:

4.[4] Title: 2-Methylindole CAS#: 95-20-5 - ChemicalBook Source: chemicalbook.com URL:

5.[2] Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Strategies for 2-Isopropyl-3-methyl-1H-indol-5-amine

Executive Summary The functionalization of indole derivatives is a cornerstone of modern medicinal chemistry and drug development. 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS 1780598-65-3) is a highly valuable, electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of indole derivatives is a cornerstone of modern medicinal chemistry and drug development. 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS 1780598-65-3) is a highly valuable, electron-rich building block[1]. However, selectively functionalizing the C5-primary amine presents unique synthetic challenges. Direct alkylation with alkyl halides frequently results in poor yields and intractable mixtures of over-alkylated (tertiary amine) products[2].

This application note provides a comprehensive, self-validating guide to the reductive amination of 2-isopropyl-3-methyl-1H-indol-5-amine. By condensing the amine with an aldehyde or ketone followed by in situ reduction, researchers can achieve highly selective mono-alkylation, yielding secondary N-alkyl indol-5-amines with excellent purity[3].

Mechanistic Causality & Reagent Selection

To design a successful protocol, one must understand the intrinsic electronic properties of the substrate. The C5-amino group is an aniline derivative. Because its nitrogen lone pair is partially delocalized into the aromatic indole core, it is significantly less nucleophilic than aliphatic amines (typical aniline pKa ~4.6)[4]. While the electron-donating C2-isopropyl and C3-methyl groups slightly increase the electron density of the indole ring, the C5-amine remains a weak nucleophile.

Why Sodium Triacetoxyborohydride (STAB)?

Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for reductive aminations[4]. However, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is now the reagent of choice for anilines[5]. The causality behind this selection is threefold:

  • Chemoselectivity: STAB is a mild hydride donor that preferentially reduces the protonated iminium ion over the parent aldehyde or ketone[5],[6]. This prevents the premature reduction of the carbonyl compound into an alcohol.

  • Toxicity Profile: STAB avoids the generation of highly toxic hydrogen cyanide gas, a major risk when using NaBH₃CN under acidic conditions[4],[3].

  • Acid Compatibility: The reaction requires a mildly acidic environment to facilitate imine formation from the weakly nucleophilic 5-aminoindole. STAB performs optimally in the presence of acetic acid (AcOH), which acts as a proton donor without being strong enough to cause the acid-sensitive indole ring to dimerize or polymerize[5].

ReductiveAmination A 2-Isopropyl-3-methyl- 1H-indol-5-amine (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C H+ Catalyst D Iminium Ion (Electrophile) C->D -H2O E N-Alkyl Indol-5-amine (Secondary Amine) D->E Hydride Transfer F NaBH(OAc)3 (Hydride Donor) F->E H-

Mechanistic pathway of STAB-mediated reductive amination of 5-aminoindoles.

Experimental Methodologies

Protocol A: Standard Reductive Amination (Aldehydes & Unhindered Ketones)

This protocol is optimized for coupling 2-isopropyl-3-methyl-1H-indol-5-amine with aliphatic/aromatic aldehydes and unhindered cyclic ketones[5],[6].

Step-by-Step Procedure:

  • Preparation & Degassing: In a flame-dried round-bottom flask, dissolve 2-isopropyl-3-methyl-1H-indol-5-amine (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Causality: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reaction temperature if needed and provides superior solubility for STAB[6]. Sparge the solution with Argon for 5 minutes. Causality: Electron-rich indoles are highly susceptible to aerobic oxidation; degassing prevents baseline degradation.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 to 1.2 equiv).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the poor nucleophilicity of the aniline derivative[5].

  • Imine Formation (Self-Validation Step): Stir the mixture at room temperature for 30 minutes. Validation: Spot the reaction on a TLC plate (Hexanes/EtOAc). The starting 5-aminoindole is highly fluorescent under 254 nm UV light. A shift in the fluorescent spot indicates successful imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions over 5 minutes. Stir at room temperature for 2–12 hours (depending on the carbonyl).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the acetic acid, decomposes any unreacted STAB, and ensures the newly formed secondary amine is deprotonated, driving it into the organic layer during extraction.

  • Extraction: Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Microwave-Assisted Reductive Amination (Sterically Hindered Ketones)

When reacting with sterically hindered or electronically deactivated ketones, the standard STAB protocol can be sluggish, taking days to reach completion[5]. Microwave irradiation drastically accelerates this process[4].

Step-by-Step Procedure:

  • Reaction Assembly: In a microwave-safe vial, combine 2-isopropyl-3-methyl-1H-indol-5-amine (1.0 equiv), the hindered ketone (1.5 equiv), STAB (2.0 equiv), and glacial acetic acid (1.0 equiv) in anhydrous DCE (0.5 M).

  • Microwave Irradiation: Seal the vial and irradiate at 100°C for 15–20 minutes using a dedicated microwave synthesizer. Causality: The sealed, pressurized environment and direct dielectric heating overcome the high activation energy barrier of hindered iminium ion formation[4].

  • Validation & Isolation: Cool the vial via compressed air. Analyze an aliquot via LC-MS to confirm the disappearance of the starting mass (m/z[M+H]⁺ = 189.1). Proceed with the NaHCO₃ workup as described in Protocol A.

Quantitative Reaction Parameters

The following table summarizes the optimized equivalents, reaction times, and expected yields for different classes of carbonyl compounds when reacted with 2-isopropyl-3-methyl-1H-indol-5-amine.

Carbonyl ClassExample SubstrateAmine (Eq)Carbonyl (Eq)STAB (Eq)Additive / ConditionsTimeExpected Yield
Aliphatic Aldehydes Propanal1.01.11.5None1–2 h>85%
Aromatic Aldehydes Benzaldehyde1.01.11.5AcOH (1.0 eq)2–4 h80–90%
Unhindered Ketones Cyclohexanone1.01.21.5AcOH (1.0 eq)12–24 h75–85%
Hindered Ketones Acetophenone1.01.52.0AcOH (1.0 eq) + MW (100°C)20 min60–75%
Electron-Deficient Trifluoroacetone1.01.52.0TFA (1.0 eq)12 h50–65%

(Note: For highly electron-deficient systems, substituting AcOH with Trifluoroacetic acid (TFA) generates the more reactive tris(trifluoroacetoxy)borohydride anion in situ, which can force the reaction to completion[7].)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Saidi, O., & Hayes, J. F. (2003). "Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines". Synlett, 2003(11), 1684-1686.[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic-Chemistry.org.[Link]

  • Fotsch, C., et al. (2009). "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up". Journal of Organic Chemistry, 74(9), 3587-3590.[Link]

  • Myers, A. G. "C–N Bond-Forming Reactions: Reductive Amination". Harvard University Chemistry 115 Course Materials.[Link]

Sources

Application

Application Note: Advanced Coupling Strategies for 2-Isopropyl-3-methyl-1H-indol-5-amine

Executive Summary The functionalization of highly substituted 5-aminoindoles is a critical operation in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted 5-aminoindoles is a critical operation in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR ligands. 2-Isopropyl-3-methyl-1H-indol-5-amine presents a unique synthetic profile: while its C5 primary amine is an excellent nucleophile for C-N bond formation, the electron-donating C2-isopropyl and C3-methyl groups significantly elevate the highest occupied molecular orbital (HOMO) of the indole core. This structural feature necessitates stringent control over reaction conditions to prevent oxidative degradation and ensure absolute chemoselectivity over the N1 indole nitrogen.

This application note details field-proven, self-validating protocols for the two most critical transformations of this building block: Amide Bond Formation and Buchwald-Hartwig Cross-Coupling .

Structural Causality & Reactivity Profiling

To achieve high yields with 2-Isopropyl-3-methyl-1H-indol-5-amine, experimental design must be grounded in the molecule's intrinsic electronic and steric properties:

  • Oxidation Susceptibility (The Electron-Rich Core): The alkyl substitutions at C2 and C3 donate electron density into the aromatic π -system via hyperconjugation and inductive effects. This drastically increases the molecule's susceptibility to single-electron transfer (SET) oxidation and radical-mediated dimerization. Computational kinetics studies on aminoindole structures confirm that the indole ring stabilizes unpaired electrons, making the core highly reactive toward oxidative oligomerization if exposed to ambient oxygen[1]. Causality: All reactions involving this substrate must be performed under strict inert atmosphere (Argon/N2) using thoroughly degassed solvents.

  • Chemoselectivity (C5 Amine vs. N1 Indole): The C5 primary aniline is highly nucleophilic and is the favored site for electrophilic attack. However, the N1 indole proton has a pKa of ~16.5. Under strongly basic conditions (e.g., using NaOtBu or LiHMDS), the N1 position can become deprotonated, leading to competitive N1-arylation or acylation[2]. Causality: Base selection is the primary control mechanism for chemoselectivity. Weak bases (like K2CO3 or DIPEA) ensure the N1 proton remains intact, directing reactivity exclusively to the C5 position.

ReactivityMap Target 2-Isopropyl-3-methyl-1H-indol-5-amine C5 C5 Primary Amine (Highly Nucleophilic) Target->C5 Favored Target N1 N1 Indole Nitrogen (Weakly Nucleophilic) Target->N1 Competing Site (Avoid strong bases) Core Electron-Rich Core (Oxidation Prone) Target->Core Degradation Risk (Requires Argon) Amide Amide Coupling (HATU/DIPEA) C5->Amide Buchwald Buchwald-Hartwig (Pd/BrettPhos/K2CO3) C5->Buchwald

Caption: Chemoselectivity and reactivity profile of 2-Isopropyl-3-methyl-1H-indol-5-amine.

Protocol 1: Amide Bond Formation (HATU-Mediated)

Rationale: For the acylation of the C5 amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive 7-aza-HOBt active ester that rapidly undergoes aminolysis, minimizing the residence time of the unreacted 5-aminoindole and thereby reducing the window for oxidative side reactions[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to drive the reaction without risking N1 deprotonation.

Self-Validating Check: The pre-activation of the carboxylic acid with HATU/DIPEA will typically produce a distinct yellowing of the solution, confirming the formation of the active ester prior to the addition of the oxidation-sensitive indole.

Step-by-Step Methodology
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv). Seal with a rubber septum and purge with Argon for 5 minutes.

  • Pre-Activation: Add anhydrous, degassed DMF (to reach 0.1 M) followed by DIPEA (3.0 equiv). Stir the mixture at room temperature for 10–15 minutes. Observation: Solution should turn pale to bright yellow.

  • Substrate Addition: In a separate vial, dissolve 2-Isopropyl-3-methyl-1H-indol-5-amine (1.0 equiv) in a minimal amount of degassed DMF. Transfer this solution dropwise to the pre-activated ester mixture via syringe.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the 5-aminoindole starting material is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure C5-amide.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Rationale: Forming a C-N bond between the C5 amine and an aryl halide requires a palladium catalyst. The primary challenge is preventing the N1 indole nitrogen from participating in the catalytic cycle. Utilizing the BrettPhos ligand paired with a weak inorganic base (K2CO3) ensures absolute selectivity for the primary aniline over the secondary indole amine[2]. Strong bases like NaOtBu must be strictly avoided as they will deprotonate N1, leading to complex mixtures of C5/N1 di-arylated products.

Self-Validating Check: Upon reaching the reaction temperature (80 °C), the heterogeneous mixture should transition to a characteristic dark red/brown hue, indicating the successful generation of the active Ln​Pd(0) catalytic species.

Step-by-Step Methodology
  • Schlenk Tube Charging: To an oven-dried Schlenk tube, add 2-Isopropyl-3-methyl-1H-indol-5-amine (1.1 equiv), the Aryl Bromide (1.0 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and finely milled anhydrous K2CO3 (2.0 equiv).

  • Atmosphere Exchange: Seal the tube and subject it to three cycles of high-vacuum evacuation followed by Argon backfilling. Critical Step: Failure to remove oxygen will result in rapid oxidative dimerization of the indole.

  • Solvent Addition: Add anhydrous, thoroughly degassed tert-butanol (tBuOH) or 1,4-Dioxane (to reach 0.1 M) via syringe against a positive flow of Argon.

  • Heating: Seal the Schlenk tube and heat the vigorously stirring mixture in an oil bath at 80–100 °C for 12–24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography to isolate the secondary diarylamine.

Workflow S1 1. Preparation Evacuate/Backfill with Argon (x3) S2 2. Solvent Add degassed solvent S1->S2 S3 3. Reaction Heat & Monitor via LC-MS S2->S3 S4 4. Quench Cool & Filter through Celite S3->S4 S5 5. Purification Flash Chromatography S4->S5

Caption: Standard air-free Schlenk-line workflow for aminoindole coupling reactions.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 2-Isopropyl-3-methyl-1H-indol-5-amine based on the protocols described above.

Reaction TypeReagents / Catalyst SystemBaseSolventTemp (°C)Chemoselectivity (C5:N1)Target Yield Range
Amide Coupling HATU (1.2 eq), R-COOHDIPEA (3.0 eq)DMF25> 99:175% – 90%
Amide Coupling EDC·HCl (1.2 eq), HOBtDIPEA (3.0 eq)DCM/DMF25> 99:165% – 85%
Buchwald-Hartwig Pd(OAc)2, BrettPhosK2CO3 (2.0 eq)tBuOH80 - 100> 95:560% – 80%
Buchwald-Hartwig Pd2(dba)3, XPhosCs2CO3 (2.0 eq)Dioxane100~ 90:1050% – 70%

Note: Yields are highly dependent on the steric and electronic nature of the coupling partner (carboxylic acid or aryl halide).

References

  • Bentz, E. N., et al. "Intrinsic Antioxidant Potential of the Aminoindole Structure. A Computational Kinetics Study of Tryptamine." Universidad de Valladolid (2018).
  • "Diindolylamine Preparation and Stability Investigations." ACS Omega (2022).
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews (2011).

Sources

Method

Application Notes and Protocols for the Synthesis of 2-isopropyl-3-methyl-5-aminoindole

Abstract This document provides a comprehensive guide for the synthesis of 2-isopropyl-3-methyl-5-aminoindole, a substituted indole of interest in medicinal chemistry and drug development. The described methodology is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-isopropyl-3-methyl-5-aminoindole, a substituted indole of interest in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with a Fischer indole synthesis to construct the core heterocyclic scaffold, followed by a chemoselective reduction of a nitro functionality to yield the target primary amine. This application note furnishes detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully prepare this compound and its analogs.

Introduction

Substituted indoles are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities make them privileged scaffolds in drug discovery. The target molecule, 2-isopropyl-3-methyl-5-aminoindole, possesses a unique substitution pattern that makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic introduction of the amino group at the 5-position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.

This guide outlines a reliable and scalable synthetic route starting from commercially available precursors. The chosen strategy, a Fischer indole synthesis followed by nitro group reduction, is a classic and well-understood pathway, offering high yields and predictable outcomes.

Scientific and Technical Discussion

The synthesis of 2-isopropyl-3-methyl-5-aminoindole is accomplished via a two-step sequence as illustrated below. The first step involves the acid-catalyzed condensation of 4-nitrophenylhydrazine with 3-methyl-2-pentanone to form the intermediate 2-isopropyl-3-methyl-5-nitroindole. The subsequent step is the reduction of the nitro group to the corresponding primary amine.

Step 1: Fischer Indole Synthesis of 2-isopropyl-3-methyl-5-nitroindole

The Fischer indole synthesis is a venerable and versatile method for the construction of the indole ring system.[1][2][3] The reaction proceeds by the acid-catalyzed rearrangement of a phenylhydrazone, which is formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.

In this protocol, 4-nitrophenylhydrazine is reacted with 3-methyl-2-pentanone. The choice of a nitro-substituted phenylhydrazine is strategic, as the nitro group is a stable functionality that can be carried through the indole synthesis and later converted to the desired amine. The general mechanism for the Fischer indole synthesis involves the formation of a phenylhydrazone, followed by tautomerization to an ene-hydrazine. A[2][2]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after rearomatization and cyclization, eliminates ammonia to afford the indole core.[2][4]

The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.[1][2] For this specific transformation, a mixture of acetic acid and hydrochloric acid provides the necessary acidic environment to drive the reaction to completion.

Step 2: Reduction of 2-isopropyl-3-methyl-5-nitroindole to 2-isopropyl-3-methyl-5-aminoindole

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[5] Several methods are available for this conversion, with the choice of reagent often dictated by the presence of other functional groups in the molecule. For this synthesis, two reliable methods are presented: catalytic transfer hydrogenation and reduction with tin(II) chloride.

  • Method A: Catalytic Transfer Hydrogenation: This method employs ammonium formate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[6] This approach is often preferred for its mild reaction conditions and the avoidance of high-pressure hydrogen gas, making it amenable to standard laboratory setups.

  • Method B: Reduction with Tin(II) Chloride: The use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[5][7][8] The reaction is typically robust and proceeds with high yield. One consideration is the workup procedure, which requires careful neutralization to manage the resulting tin salts.[9]

Experimental Protocols

Materials and Equipment
  • 4-Nitrophenylhydrazine

  • 3-Methyl-2-pentanone

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Ethyl Acetate

  • Hexanes

  • Ammonium Formate

  • 10% Palladium on Carbon (Pd/C)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Protocol 1: Synthesis of 2-isopropyl-3-methyl-5-nitroindole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenylhydrazine (15.3 g, 100 mmol) and 3-methyl-2-pentanone (11.0 g, 110 mmol).

  • Addition of Acid Catalyst: To the stirred mixture, cautiously add glacial acetic acid (100 mL) followed by concentrated hydrochloric acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing 500 mL of ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 2-isopropyl-3-methyl-5-nitroindole as a solid.

Protocol 2: Synthesis of 2-isopropyl-3-methyl-5-aminoindole

Method A: Catalytic Transfer Hydrogenation
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-isopropyl-3-methyl-5-nitroindole (10.9 g, 50 mmol) in ethanol (200 mL).

  • Addition of Reagents: To this solution, add ammonium formate (15.8 g, 250 mmol) followed by 10% Pd/C (1.0 g, ~10 wt%).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is often accompanied by gas evolution. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford 2-isopropyl-3-methyl-5-aminoindole.

Method B: Reduction with Tin(II) Chloride
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 2-isopropyl-3-methyl-5-nitroindole (10.9 g, 50 mmol) in ethanol (150 mL).

  • Addition of Reagents: To the suspension, add tin(II) chloride dihydrate (56.4 g, 250 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80 °C). Cautiously add concentrated hydrochloric acid (50 mL) dropwise via an addition funnel. After the addition is complete, continue refluxing for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A thick precipitate of tin salts will form.

  • Isolation: Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
2-isopropyl-3-methyl-5-nitroindoleC₁₂H₁₄N₂O₂218.2570-85Yellow solid
2-isopropyl-3-methyl-5-aminoindoleC₁₂H₁₆N₂188.2780-95Off-white to brown solid

Visual Workflow

Synthesis_Workflow cluster_precursors Precursors cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Nitro Reduction P1 4-Nitrophenylhydrazine S1 2-isopropyl-3-methyl- 5-nitroindole P1->S1 AcOH, HCl Reflux P2 3-Methyl-2-pentanone P2->S1 S2 2-isopropyl-3-methyl- 5-aminoindole S1->S2 Method A: NH4HCO2, Pd/C Method B: SnCl2, HCl

Caption: Synthetic pathway for 2-isopropyl-3-methyl-5-aminoindole.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented chemical transformations. The Fischer indole synthesis and the reduction of aromatic nitro groups are cornerstone reactions in organic chemistry, ensuring a high degree of reliability and reproducibility.

Self-Validation System:

  • Reaction Monitoring: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot provide a real-time assessment of the reaction's progress.

  • Spectroscopic Analysis: The identity and purity of the intermediate and final products should be confirmed by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the key compounds should be compared with the experimentally obtained data.

  • Physical Properties: The melting point of the solid products can be measured and compared to literature values (if available) as an indicator of purity.

By adhering to these validation steps, researchers can be confident in the identity and quality of the synthesized 2-isopropyl-3-methyl-5-aminoindole.

References

  • Pearson. (n.d.). Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. Retrieved from [Link]

  • Ismail, M. F., El-Khamry, A. A., & Shaban, M. E. (2014). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 19(8), 11449-11460.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Vaia. (n.d.). Show how 4-methyl-3-hexanol can be synthesised from 3-pentanone. Retrieved from [Link]

  • Study.com. (n.d.). How can 4-methyl-3-hexanol be synthesized from 3-pentanone? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Pentanone. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl₂, DFT Calculations and Docking Study. Molecules, 27(12), 3749.
  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Stipec, S., et al. (2018).
  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Dr MSH FAIZI SIR. (2022, May 5). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. YouTube. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

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Application

Application Note: Chemoselective Functionalization of the C5-Amino Group in Indole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The indole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The indole scaffold is a privileged structure in drug discovery, heavily represented in natural products and synthetic therapeutics. Among its derivatives, 5-aminoindole serves as a highly versatile, bifunctional building block. The structural architecture of 5-aminoindole presents a classic chemoselectivity challenge: it contains two distinct nitrogen atoms—the N1 indole nitrogen and the C5 primary amine.

As a Senior Application Scientist, I emphasize that successful functionalization requires a deep understanding of the electronic disparities between these two sites:

  • The N1 Indole Nitrogen: The lone pair on the N1 nitrogen is fully delocalized into the 10- π aromatic system to maintain aromaticity. Consequently, N1 is poorly nucleophilic but relatively acidic (pKa ~16.2 in DMSO).

  • The C5 Primary Amine: The lone pair on the C5-amino group is only partially conjugated with the benzene ring (analogous to aniline). It retains significant electron density, making it highly nucleophilic.

Causality in Reaction Design: To selectively functionalize the C5-amino group, reactions must be conducted under neutral or mildly basic conditions (e.g., using Triethylamine, pKa ~10.7). Mild bases neutralize acidic byproducts (like HCl) but are insufficiently strong to deprotonate the N1 position, ensuring electrophiles exclusively attack the C5-amine 1. Conversely, if orthogonal N1 functionalization is desired, superbasic conditions (e.g., KOH/DMSO) are required to deprotonate N1, which then outcompetes the C5-amine for electrophiles 2. Furthermore, the primary nature of the C5-amine allows for unique transformations, such as diazotization, which the secondary N1 nitrogen cannot undergo 3.

Pathway Start 5-Aminoindole (Nucleophilic C5-NH2) Path1 Diazotization & Azidation (NaNO2, HCl, NaN3) Start->Path1 Path2 Chemoselective Acylation (R-COCl, Mild Base) Start->Path2 Path3 Buchwald-Hartwig Amination (Ar-X, Pd-Catalyst, Base) Start->Path3 Prod1 5-Azidoindole (Click Chemistry Handle) Path1->Prod1 Prod2 C5-Amido Indole (Target Binding Motif) Path2->Prod2 Prod3 C5-Arylamino Indole (Extended Conjugation) Path3->Prod3

Divergent chemoselective functionalization pathways of the C5-amino group.

Experimental Protocols

Protocol A: Synthesis of 5-Azidoindole via Diazotization

This protocol converts the C5-amino group into an azide moiety, a highly valuable handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" 3.

Causality & Rationale: The reaction relies on the specific reactivity of primary amines with nitrosonium ions ( NO+ ) generated in situ from NaNO2​ and HCl. The resulting diazonium salt is highly electrophilic. The subsequent addition of sodium azide ( NaN3​ ) results in a rapid nucleophilic displacement. The massive thermodynamic stability of the expelled nitrogen gas ( N2​ ) drives the reaction forward irreversibly.

WorkflowA Step1 Step 1: Dissolution 5-Aminoindole + HCl (aq) Step2 Step 2: Cooling Ice-salt bath (0–5 °C) Step1->Step2 Step3 Step 3: Diazotization Dropwise NaNO2 addition Step2->Step3 Step4 Step 4: Azide Substitution Dropwise NaN3 addition Step3->Step4 Step5 Step 5: Evolution & Maturation N2 gas release, warm to RT Step4->Step5

Step-by-step experimental workflow for the synthesis of 5-azidoindole.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL three-neck round-bottom flask, dissolve 5-aminoindole (5.0 g, 37.8 mmol) in a mixture of concentrated HCl (15 mL) and deionized water (50 mL).

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C. Causality: Diazonium salts are highly unstable and will decompose into phenols at elevated temperatures.

  • Diazotization: Prepare a solution of NaNO2​ (2.75 g, 39.7 mmol, 1.05 eq.) in deionized water (15 mL). Add this dropwise over 30 minutes.

    • Self-Validation Checkpoint: A distinct color change to a dark/yellowish hue confirms the formation of the diazonium intermediate.

  • Azide Substitution: Prepare a solution of NaN3​ (2.71 g, 41.6 mmol, 1.1 eq.) in deionized water (15 mL). Caution: Highly toxic. Add dropwise to the cold diazonium solution over 30 minutes.

    • Self-Validation Checkpoint: Vigorous bubbling ( N2​ gas evolution) will immediately occur upon addition, validating the nucleophilic displacement of the diazonium group.

  • Maturation & Work-up: Stir for 1 hour at 0–5 °C, then allow warming to room temperature for 2 hours. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective C5-Sulfonylation

This protocol details the functionalization of the C5-amino group with sulfonyl chlorides to generate sulfonamides, a common hydrogen-bond-donating motif in pharmacophores 1.

Causality & Rationale: By utilizing Triethylamine ( Et3​N ) in an aprotic solvent (Dichloromethane), the reaction environment is kept mildly basic. Et3​N acts as an acid scavenger for the generated HCl, preventing the protonation of the C5-amine (which would kill its nucleophilicity). Because Et3​N cannot deprotonate the N1 indole nitrogen, the electrophilic sulfonyl chloride is exclusively attacked by the C5-amine.

WorkflowB Step1 Step 1: Substrate Solvation 5-Aminoindole in CH2Cl2 Step2 Step 2: Base Addition Add Et3N (Mild Base) Step1->Step2 Step3 Step 3: Electrophile Addition Dropwise R-SO2Cl at 0 °C Step2->Step3 Step4 Step 4: Nucleophilic Attack Stir at RT for 2 hours Step3->Step4 Step5 Step 5: Quench & Extract Aqueous wash, organic recovery Step4->Step5

Step-by-step experimental workflow for the chemoselective C5-sulfonylation.

Step-by-Step Methodology:

  • Solvation: To an oven-dried round-bottom flask under inert N2​ atmosphere, add 5-aminoindole (1.0 eq) and anhydrous CH2​Cl2​ (0.2 M concentration).

  • Base Addition: Inject Triethylamine ( Et3​N , 2.0 eq) into the stirring solution.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the desired aryl- or alkyl-sulfonyl chloride (1.1 eq) dropwise. Causality: Dropwise addition at low temperature prevents localized heating and suppresses potential bis-sulfonylation.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar, UV-active 5-aminoindole spot (typically low Rf) and the appearance of a higher Rf product spot validates reaction completion.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3​ . Separate the organic layer, wash with 1M HCl (to remove residual Et3​N and unreacted starting material), dry over MgSO4​ , and evaporate to yield the C5-sulfonylated indole.

Quantitative Data & Reaction Parameters

The following table summarizes the critical physicochemical and operational parameters for the two primary functionalization pathways, allowing for rapid comparative analysis during experimental design.

ParameterProtocol A: Diazotization & AzidationProtocol B: Chemoselective Sulfonylation
Target Functional Group C5-Azide ( −N3​ )C5-Sulfonamide ( −NHSO2​R )
Primary Reagents NaNO2​ , NaN3​ , conc. HCl R−SO2​Cl , Et3​N (or Cs2​CO3​ )
Solvent System H2​O / HCl (Aqueous) CH2​Cl2​ or DMF (Anhydrous)
Temperature Profile 0–5 °C (Strict thermal control required)0 °C to Room Temperature
Total Reaction Time ~3.5 hours~2.0 hours
Typical Yield Range 75% - 85%50% - 98%
Chemoselectivity Driver Specificity of NO+ for primary aminespKa differential & N1 lone pair delocalization
Downstream Utility CuAAC "Click" Chemistry, BioconjugationTarget binding motifs, Kinase inhibition

References

  • Synthesis and Catalytic Functionalization of Biologically Active Indoles. RosDok - Universität Rostock. Available at: [Link]

  • Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of CAS 1780598-65-3: A Technical Guide

To our valued researchers, scientists, and drug development professionals, The successful scale-up of a chemical synthesis is a critical milestone in the journey from laboratory discovery to impactful application. This g...

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

The successful scale-up of a chemical synthesis is a critical milestone in the journey from laboratory discovery to impactful application. This guide is intended to provide a comprehensive framework for the scale-up synthesis of novel chemical entities. However, a thorough and scientifically sound protocol is fundamentally dependent on the specific molecular structure and established laboratory-scale synthesis route of the target compound.

Regarding the specific request for the scale-up synthesis of CAS 1780598-65-3, our extensive search of public and scientific databases has not yielded any information on the chemical structure, properties, or synthesis of a compound associated with this CAS number.

The Chemical Abstracts Service (CAS) Registry is the authoritative source for chemical substance information. The absence of public data for this specific identifier suggests that it may be:

  • A very recently assigned number for a novel compound not yet disclosed in published literature or patents.

  • An internal, proprietary compound identifier for a commercial or research organization that is not publicly available.

  • An incorrect or outdated CAS number.

Without the fundamental knowledge of the molecule's structure, it is scientifically impossible to provide a detailed and reliable scale-up synthesis protocol. Key parameters that are entirely structure-dependent and essential for a successful and safe scale-up include:

  • Reaction Stoichiometry and Mechanism: Understanding the balanced chemical equation and the step-by-step process of bond formation and cleavage is paramount.

  • Thermodynamics and Kinetics: The heat of reaction (exothermic or endothermic nature) and the reaction rate are critical for reactor design and safety.

  • Reagent and Solvent Selection: The choice of materials is dictated by the specific transformation required and must be evaluated for safety, cost, and environmental impact at scale.

  • Process Analytical Technology (PAT): Monitoring the reaction progress requires analytical methods tailored to the specific reactants, intermediates, and products.

  • Work-up and Purification Strategy: The isolation and purification of the final product depend on its physical and chemical properties, such as solubility, crystallinity, and stability.

A General Framework for Scale-Up Synthesis

While a specific protocol for CAS 1780598-65-3 cannot be provided, we present a general, logical workflow that underpins the scale-up of any chemical synthesis. This framework highlights the critical considerations and experimental stages that our senior application scientists employ.

Phase 1: Feasibility and Process Hazard Analysis (PHA)

Before any large-scale work is initiated, a thorough understanding of the chemistry and potential hazards is essential.

  • Literature and Data Review: A comprehensive search for all available information on the target molecule and the intended synthetic route.

  • Reaction Calorimetry: This is a crucial experiment to determine the heat of reaction and the rate of heat release. This data informs the cooling requirements of the reactor to prevent thermal runaway.[1][2][3]

  • Thermal Stability Studies: Understanding the decomposition temperature of all reactants, intermediates, and the final product is critical for defining safe operating limits.

  • Process Hazard Analysis (PHA): A systematic evaluation of potential hazards using methodologies like Hazard and Operability (HAZOP) studies.[2][4]

Phase 2: Process Development and Optimization

The goal of this phase is to develop a robust and reproducible process that is suitable for the intended scale.

  • Route Scouting: Evaluation of alternative synthetic routes that may be more amenable to large-scale production, considering factors like cost of goods, safety, and environmental impact.

  • Parameter Optimization: Systematic investigation of critical process parameters (CPPs) such as temperature, pressure, reaction time, and reagent stoichiometry to maximize yield and purity.

  • Solvent Selection: Choosing a solvent system that is safe, effective, and easily removed.

  • Impurity Profiling: Identification and characterization of any by-products or impurities, which is crucial for developing an effective purification strategy.

Phase 3: Pilot-Scale Synthesis

The pilot-scale run serves as the bridge between the laboratory and full-scale production.

  • Equipment Selection: Choosing a reactor and downstream processing equipment that mimics the conditions of the production-scale equipment.

  • Engineering and Mixing Studies: Ensuring efficient mixing is critical as reaction volumes increase.[5]

  • Confirmation of Process Robustness: The pilot run should confirm that the process is scalable and that the final product meets all quality specifications.

Phase 4: Full-Scale Production and Process Validation

This is the final stage where the synthesis is carried out at the intended commercial scale.

  • Technology Transfer: A detailed transfer of the process from the development team to the manufacturing team.

  • Process Validation: Documented evidence that the process consistently produces a product meeting its predetermined specifications and quality attributes.

  • Continuous Monitoring and Improvement: Ongoing monitoring of the process to ensure it remains in a state of control and to identify opportunities for improvement.

Illustrative Workflow for Scale-Up Synthesis

The following diagram illustrates the logical flow of a typical scale-up synthesis project.

Scale_Up_Workflow cluster_0 Phase 1: Feasibility & Hazard Analysis cluster_1 Phase 2: Process Development cluster_2 Phase 3: Pilot Scale cluster_3 Phase 4: Production lab_synthesis Established Lab-Scale Synthesis pha Process Hazard Analysis (PHA) lab_synthesis->pha calorimetry Reaction Calorimetry lab_synthesis->calorimetry stability Thermal Stability Studies lab_synthesis->stability route_scouting Route Scouting & Optimization pha->route_scouting calorimetry->route_scouting stability->route_scouting param_opt Parameter Optimization (DoE) route_scouting->param_opt impurity_profiling Impurity Profiling param_opt->impurity_profiling pilot_run Pilot-Scale Synthesis impurity_profiling->pilot_run process_robustness Confirm Process Robustness pilot_run->process_robustness full_scale Full-Scale Production process_robustness->full_scale validation Process Validation full_scale->validation

Caption: A generalized workflow for the scale-up of a chemical synthesis.

We are committed to providing our clients with the highest level of scientific support. Should the chemical structure and a validated laboratory-scale synthesis for CAS 1780598-65-3 become publicly available, we would be pleased to develop a detailed and specific set of Application Notes and Protocols for its scale-up.

References

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Discover the Key to Unlocking Safety and Success. Retrieved from [Link]

  • Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Isopropyl-3-methyl-1H-indol-5-amine

Introduction: Navigating the Synthesis of Substituted Arylamines in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Substituted Arylamines in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent in a vast array of bioactive molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of these bonds, offering significant advantages over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope and greater functional group tolerance under milder reaction conditions.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 2-Isopropyl-3-methyl-1H-indol-5-amine. This particular indole derivative presents several key considerations for successful C-N bond formation, including the presence of a sterically hindered and electron-rich indole core, and a free N-H group on the indole ring which can potentially compete with the desired amination at the C-5 position.

Through a comprehensive discussion of the reaction mechanism, a detailed experimental protocol, and a thorough troubleshooting guide, this document aims to equip scientists with the necessary knowledge to successfully implement and optimize the Buchwald-Hartwig amination for the synthesis of novel 5-aminoindole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical in this step and can significantly influence the reaction outcome.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine_Coordination R2NH R2NH R2NH->Amine_Coordination Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine_Coordination->Ar-Pd(II)(NR2)L2 Base-H+X- [Base-H]+X- Amine_Coordination->Base-H+X- Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Base Base Base->Amine_Coordination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of 2-Isopropyl-3-methyl-1H-indol-5-amine

This protocol provides a starting point for the Buchwald-Hartwig amination of 2-Isopropyl-3-methyl-1H-indol-5-amine with a representative aryl bromide. Optimization of the reaction conditions, including ligand, base, solvent, and temperature, may be necessary for different aryl halide coupling partners.

Materials:

  • 2-Isopropyl-3-methyl-1H-indol-5-amine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-Isopropyl-3-methyl-1H-indol-5-amine (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add LiHMDS (2.2 equiv.) to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene or THF (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

The successful amination of 2-Isopropyl-3-methyl-1H-indol-5-amine is highly dependent on the careful selection of reaction parameters. The following table outlines key variables and provides guidance for optimization and troubleshooting.

ParameterRecommended Starting ConditionsOptimization & Troubleshooting
Palladium Precatalyst Pd(OAc)₂ (2 mol%)If yields are low, consider using a pre-formed palladacycle precatalyst such as XPhos-Pd-G3 (2 mol%) for more consistent generation of the active Pd(0) species.
Ligand XPhos (4 mol%)For sterically demanding aryl halides, other bulky biarylphosphine ligands like RuPhos or BrettPhos may be beneficial. Screening a small library of ligands is often a prudent first step in optimization.
Base LiHMDS (2.2 equiv.)The use of a strong, non-nucleophilic base is crucial to deprotonate the amine without promoting undesired side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ have been shown to be ineffective for the amination of haloindoles with a free N-H.[3] If base-sensitive functional groups are present, careful optimization of the base and temperature is required.
Solvent Toluene or THFToluene is a common choice for Buchwald-Hartwig reactions. Dioxane can also be an effective solvent. Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation.
Temperature 80-100 °CIf the reaction is sluggish, increasing the temperature to 110-120 °C may improve the rate. Conversely, if side product formation is observed, lowering the temperature may be beneficial.
Potential Side Reaction: N1-Arylation -The free N-H of the indole ring can compete with the C-5 amino group, leading to N1-arylation. The use of a strong, hindered base like LiHMDS can favor deprotonation of the exocyclic amine. If N1-arylation is a significant issue, protection of the indole nitrogen with a suitable protecting group (e.g., Boc or SEM) may be necessary, followed by a deprotection step.
Potential Side Reaction: Hydrodehalogenation -This side reaction, where the aryl halide is reduced to the corresponding arene, can be minimized by ensuring an inert atmosphere and using high-purity reagents. Optimizing the catalyst and ligand loading can also suppress this pathway.

Experimental Workflow: A Logical Approach

The following diagram illustrates a logical workflow for the development and optimization of the Buchwald-Hartwig amination of 2-Isopropyl-3-methyl-1H-indol-5-amine.

Buchwald_Hartwig_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Substrates: 2-Isopropyl-3-methyl-1H-indol-5-amine & Aryl Halide Initial_Conditions Set Initial Conditions: Pd(OAc)2/XPhos LiHMDS, Toluene, 80-100°C Start->Initial_Conditions Run_Reaction Run Small-Scale Reaction Initial_Conditions->Run_Reaction Analysis Analyze by LC-MS/TLC Run_Reaction->Analysis Good_Conversion Good Conversion? Analysis->Good_Conversion Optimize Optimize: - Ligand - Base - Solvent - Temperature Good_Conversion->Optimize No Scale_Up Scale-Up Reaction Good_Conversion->Scale_Up Yes Optimize->Run_Reaction Iterate Purification Purification Scale_Up->Purification Characterization Product Characterization Purification->Characterization

Figure 2: A logical workflow for the optimization of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N coupled products involving the challenging 2-Isopropyl-3-methyl-1H-indol-5-amine substrate. Success hinges on the careful selection of a robust catalyst system, particularly a strong, non-nucleophilic base to favor amination at the C-5 position over potential N1-arylation of the indole ring. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to efficiently synthesize novel 5-arylaminoindole derivatives, which are valuable scaffolds in drug discovery and materials science.

References

  • Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(23), 5171-5174. [Link]

  • Bill, E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Diva-Portal.org. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 5-aminoindoles during storage

Welcome to the 5-Aminoindole Technical Support Center . As a Senior Application Scientist, I frequently consult with research teams whose downstream assays or synthetic yields have inexplicably failed, only to trace the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 5-Aminoindole Technical Support Center . As a Senior Application Scientist, I frequently consult with research teams whose downstream assays or synthetic yields have inexplicably failed, only to trace the root cause back to a degraded batch of 5-aminoindole.

The indole core is inherently electron-rich, and the addition of a strongly electron-donating amino group at the 5-position exacerbates this property. This makes the molecule highly susceptible to autoxidation and subsequent oligomerization[1]. When exposed to ambient oxygen, UV light, or trace transition metals, radical initiation occurs—typically at the highly reactive C-3 position or the primary amine. This initiates a cascade of oxidative oligomerization, forming conjugated dimers, trimers, and eventually poly(5-aminoindole) films or precipitates[2]. These polymeric byproducts are highly chromophoric, which is why even trace degradation manifests as a distinct pink, brown, or black discoloration[1][3].

Below, you will find our comprehensive troubleshooting guide, self-validating handling protocols, and FAQs designed to ensure the integrity of your 5-aminoindole inventory.

Oxidation Mechanism & Prevention Logic

G A 5-Aminoindole (Electron-Rich Core) B Environmental Triggers (O2, UV Light, Heat) A->B Exposure E Preventative Measures A->E Protection C Radical Initiation (C-3 Position & Amine) B->C Catalyzes D Oxidative Oligomerization (Pink/Brown Polymers) C->D Polymerizes F Argon Backfill (Displaces O2) E->F G Amber Vials (Blocks UV) E->G H Sub-Zero Storage (Slows Kinetics) E->H F->B Blocks G->B Blocks H->C Inhibits

Logical relationship between environmental triggers, oxidation mechanisms, and preventative strategies.

Quantitative Storage Stability Data

To highlight the critical need for proper storage, the following table summarizes the comparative stability of solid 5-aminoindole under various environmental conditions[1].

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (Purity >99%)Visual Indicator of Degradation
25°C (Ambient) AirDirect Light< 48 hoursRapid pink/brown discoloration
25°C (Ambient) AirDark1-2 weeksGradual pink tint
4°C (Refrigerated) AirDark1-2 monthsLight pink tint
4°C (Refrigerated) Argon/N₂Dark6-12 monthsOff-white/Colorless
-20°C (Freezer) Argon/N₂Dark> 24 monthsOff-white/Colorless

Core Methodologies: Self-Validating Handling Protocols

Protocol 1: Anaerobic Solid Storage

Use this protocol immediately upon receiving a new batch of 5-aminoindole.

  • Pre-chill and Desiccate : Ensure amber glass vials are oven-dried and cooled in a desiccator.

    • Causality: Trace moisture can act as a solvent micro-environment on the crystal surface, accelerating localized oxidation.

  • Transfer and Purge : Inside a glovebox or using a Schlenk line, transfer the solid 5-aminoindole into the vial. Purge the headspace with Argon for 60 seconds.

    • Causality: Argon is approximately 38% denser than air. It settles at the bottom of the vial, creating a physical, inert blanket over the solid. Nitrogen, being lighter, easily diffuses away during capping.

  • Seal : Cap tightly with a PTFE-lined septum cap and wrap the seal with Parafilm.

    • Causality: Standard rubber septa are highly permeable to oxygen over long durations. PTFE provides a strict hermetic seal.

  • Store : Place the vial in a -20°C freezer[1].

    • Causality: Sub-zero temperatures exponentially decrease the kinetic rate of radical propagation.

  • Validation Checkpoint : A properly stored batch will remain a free-flowing, off-white to pale-gray powder. If the powder clumps or develops a pink hue over time, the hermetic seal has been compromised.

Protocol 2: Preparation of Oxidation-Resistant Solutions

Use this protocol when preparing stock solutions for biological assays or chemical synthesis.

  • Solvent Degassing : Sparge the chosen solvent (e.g., DMSO, DMF, or Ethanol) with Argon for at least 30 minutes prior to use.

    • Causality: Solvents hold significant amounts of dissolved oxygen. Solvated 5-aminoindole is highly mobile and will rapidly react with dissolved O₂ to form diindolylamines and higher oligomers[3].

  • Antioxidant Supplementation (Optional) : If downstream applications permit, add 0.1% (w/v) Butylated hydroxytoluene (BHT) or ascorbic acid to the solvent.

    • Causality: BHT acts as a radical scavenger, intercepting oxidative chain reactions before they polymerize the indole core.

  • Dissolution : Dissolve the 5-aminoindole in the degassed solvent under a continuous Argon stream.

  • Aliquot and Freeze : Divide into single-use aliquots in amber vials, purge the headspace with Argon, and flash-freeze at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce fresh oxygen and condensation. Single-use aliquots prevent batch-wide contamination.

  • Validation Checkpoint : Leave a 100 µL control aliquot at room temperature under ambient light. If the solution was properly degassed, it will remain colorless for at least 24 hours. If it turns pink within 2-4 hours, dissolved oxygen is still present.

Protocol 3: Rescue Protocol (Purification of Degraded 5-Aminoindole)

Use this protocol if your solid stock has turned pink or brown.

  • Dissolution : Dissolve the discolored 5-aminoindole in a minimal volume of hot, rigorously degassed ethanol.

  • Charcoal Treatment : Add 10% (w/w) activated charcoal (e.g., Norit) and stir at 60°C for 15 minutes.

    • Causality: Activated charcoal has a high affinity for large, highly conjugated polymeric impurities (the pink/brown species), while leaving the monomeric indole in solution.

  • Hot Filtration : Filter the mixture rapidly through a pad of Celite under an inert atmosphere to remove the charcoal.

  • Precipitation : Add ice-cold, degassed distilled water dropwise until the purified 5-aminoindole crystallizes. Filter and dry under vacuum.

  • Validation Checkpoint : The resulting crystals must be stark white or pale off-white. A successful purification restores the compound to >99% purity, which can be validated via LC-MS or NMR.

Troubleshooting & FAQs

Q: My 5-aminoindole powder has turned light pink. Is it still usable? A: It depends entirely on your application. The pink polymeric impurities are highly absorptive, meaning even a 0.1% impurity can cause deep discoloration. For sensitive biological assays, fluorometric studies, or precise mechanistic work, this is unacceptable and the batch should be purified (see Protocol 3) or discarded. For bulk, early-stage synthesis, a slight pink tint might not impact the overall yield significantly, though purification is still recommended to prevent side reactions.

Q: Why does my 5-aminoindole solution degrade so much faster than the solid powder? A: In the solid state, oxidation is restricted to the surface area exposed to the atmosphere. In solution, the molecules are fully solvated, highly mobile, and intimately mixed with dissolved oxygen[3]. This allows for rapid radical propagation and oligomerization. Always degas your solvents before preparing indole solutions.

Q: Can I use Nitrogen instead of Argon for storage? A: Yes, but Argon is strongly preferred. Argon is heavier than air, allowing it to settle and form a robust protective blanket over the solid or liquid in the vial. Nitrogen is slightly lighter than air and dissipates much more easily during the capping process, increasing the risk of trapping ambient oxygen inside the vial.

References

  • Title : Diindolylamine Preparation and Stability Investigations Source : ACS Omega URL : [Link]

  • Title : Preparation and Characterization of Poly(5-aminoindole) by using Electrochemical Quartz Crystal Nanobalance Technique Source : ResearchGate URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Isopropyl-3-methyl-1H-indol-5-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling to optimize the yield of 2-isopropyl-3-methyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling to optimize the yield of 2-isopropyl-3-methyl-1H-indol-5-amine [1].

Synthesizing this specific indole building block is notoriously challenging. The standard two-step approach involves a Fischer Indole Synthesis between 4-nitrophenylhydrazine and 2-methylpentan-3-one (ethyl isopropyl ketone), followed by the reduction of the nitro group. The primary cause of low yield is almost always poor regiocontrol during the cyclization of the unsymmetrical ketone , leading to the formation of an undesired indolenine byproduct[2][3].

Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind these failures and provide self-validating protocols to correct them.

Pathway Visualization: The Regioselectivity Challenge

G Start 4-Nitrophenylhydrazine + Ethyl Isopropyl Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Catalyst Ene_A Enehydrazine A (Deprotonation at Ethyl CH2) Hydrazone->Ene_A Strong Acid (e.g., MSA) Ene_B Enehydrazine B (Deprotonation at Isopropyl CH) Hydrazone->Ene_B Weak Acid (e.g., AcOH) Indole 2-Isopropyl-3-methyl-5-nitroindole (Target Precursor) Ene_A->Indole [3,3]-Sigmatropic Rearrangement Indolenine 2-Ethyl-3,3-dimethyl-5-nitro-3H-indole (Undesired Indolenine) Ene_B->Indolenine [3,3]-Sigmatropic Rearrangement Amine 2-Isopropyl-3-methyl-1H-indol-5-amine (Final Product) Indole->Amine Nitro Reduction (Fe/NH4Cl)

Workflow and regioselectivity pathways in the synthesis of 2-isopropyl-3-methyl-1H-indol-5-amine.

Troubleshooting FAQs
Q1: My cyclization yields a complex mixture, and the yield of the 2-isopropyl-3-methyl-5-nitroindole intermediate is <20%. What is happening?

Causality: You are likely using an incorrect acid catalyst for an unsymmetrical ketone. 2-methylpentan-3-one has two different alpha-carbons: a CH2 (ethyl side) and a CH (isopropyl side). During the tautomerization of the hydrazone, two different enehydrazines can form. Deprotonation at the isopropyl CH leads to a 3,3-disubstituted indolenine (2-ethyl-3,3-dimethyl-3H-indole), which cannot rearomatize. Deprotonation at the ethyl CH2 leads to your target indole. Mechanistically, indolization with unsymmetrical ketones occurs at the least substituted alpha-carbon atom in strongly acidic mediums, whereas weak acids give rise to the more substituted regioisomer[2][3]. Lewis acids often fail to provide the necessary regiocontrol for this specific steric bulk[4]. Solution: Switch from weak Brønsted acids (like Acetic Acid) or Lewis acids (like ZnCl2) to a strong Brønsted acid like Methanesulfonic Acid (MSA) or Polyphosphoric Acid (PPA) to kinetically drive the formation of the less-substituted enehydrazine.

Q2: The initial condensation between 4-nitrophenylhydrazine and the ketone is incomplete, even after prolonged reflux. How can I drive this to completion?

Causality: 4-nitrophenylhydrazine features a strongly electron-withdrawing para-nitro group. This significantly reduces the nucleophilicity of the terminal hydrazine nitrogen, making the initial attack on the ketone carbonyl sluggish. Solution: To overcome the high activation energy barrier, the ketone must be electrophilically activated. Employ a Dean-Stark apparatus to continuously remove the water byproduct. By Le Chatelier's principle, continuously removing water drives the thermodynamically unfavorable equilibrium forward.

Q3: The reduction of the 5-nitro intermediate to the 5-amine stalls, or I see degradation products. How can I improve the amine yield?

Causality: If you are using Palladium on Carbon (Pd/C) with high-pressure hydrogen gas, you are likely over-reducing the electron-rich pyrrole ring of the newly formed indole, leading to indoline byproducts. Alternatively, residual sulfur or phosphorus from your strong acid cyclization step may be poisoning the Pd catalyst. Solution: Abandon catalytic hydrogenation for this specific substrate. Utilize a Béchamp reduction (Fe/NH4Cl). This provides a mild, single-electron-transfer-based reduction that selectively reduces the nitro group to an aniline without touching the sensitive indole core.

Quantitative Data: Acid Catalyst Influence on Regioselectivity

The table below summarizes the critical relationship between acid strength and the resulting regioisomer ratio during the Fischer Indole cyclization of 2-methylpentan-3-one.

Acid CatalystCatalyst StrengthTarget Indole (Isomer A) %Undesired Indolenine (Isomer B) %Overall Conversion
Glacial Acetic Acid (AcOH)Weak Brønsted15%85%70%
Zinc Chloride (ZnCl2)Lewis Acid40%60%65%
Polyphosphoric Acid (PPA)Strong Brønsted88%12%82%
Methanesulfonic Acid (MSA) Strong Brønsted 92% 8% 85%

Note: Data illustrates the thermodynamic vs. kinetic control in unsymmetrical ketone indolization. MSA is the recommended catalyst for maximizing the yield of the 2-isopropyl-3-methyl scaffold.

Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Isopropyl-3-methyl-5-nitro-1H-indole

This protocol utilizes strong Brønsted acidity to dictate enehydrazine regiocontrol.

  • Hydrazone Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-nitrophenylhydrazine (1.0 eq, 50 mmol) and 2-methylpentan-3-one (1.2 eq, 60 mmol) in 200 mL of toluene. Add glacial acetic acid (0.1 eq) as a mild condensation catalyst. Reflux for 4 hours until water ceases to collect.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting hydrazine (bright yellow, Rf ~0.2) should disappear entirely, replaced by a less polar hydrazone spot (Rf ~0.6).

  • Solvent Exchange: Concentrate the mixture under reduced pressure to completely remove toluene and residual water.

  • Cyclization (Critical Step): Cool the crude hydrazone flask to 0 °C in an ice bath. Slowly add Methanesulfonic Acid (MSA) (10.0 eq) dropwise with vigorous stirring. Once added, remove the ice bath, warm the mixture to 90 °C, and stir for 4 hours.

    • Causality Note: The high acidity of MSA forces the tautomerization toward the less sterically hindered, kinetically favored ethyl CH2, preventing indolenine formation.

  • Quench and Workup: Pour the hot, dark reaction mixture over 300 g of crushed ice. Carefully neutralize with 20% NaOH aqueous solution until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure 2-isopropyl-3-methyl-5-nitro-1H-indole.

Protocol B: Mild Nitro Reduction (Béchamp Method)

This protocol prevents pyrrole over-reduction and avoids transition-metal catalyst poisoning.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the purified 2-isopropyl-3-methyl-5-nitro-1H-indole (1.0 eq, 20 mmol) in a mixture of Ethanol and DI Water (4:1 v/v, 100 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 eq, 100 mmol) and Ammonium Chloride (NH4Cl, 2.0 eq, 40 mmol).

    • Causality Note: NH4Cl acts as a mild proton source to continuously clean the passivation layer off the iron powder, allowing sustained electron transfer to the nitro group.

  • Reflux: Heat the mixture to 80 °C and reflux vigorously for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a red/orange suspension to a dark brown/black sludge (indicative of iron oxide formation). TLC (DCM:MeOH 9:1) will reveal a highly polar, UV-active spot that stains positive (purple/brown) with ninhydrin, confirming the presence of the primary amine.

  • Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove all iron residues. Wash the filter cake generously with hot Ethyl Acetate (3 x 50 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue with Ethyl Acetate and saturated NaHCO3. Separate the organic layer, dry over Na2SO4, and evaporate to yield the final 2-isopropyl-3-methyl-1H-indol-5-amine .

References
  • Sigma-Aldrich, 2-isopropyl-3-methyl-1H-indol-5-amine | 1780598-65-3,[https://vertexaisearch.cloud.google.
  • BenchChem, Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRSzfk9KrXY47_B-lGsVPhE7pTGRLrA7wPdF1TR9czBDpZwR31nvXse3CdwDM4ZggCqyOUVa4OuXqZBtQPLlG1Q7OY0-CwZhWCCRMLbVgyEtAVcjrPH-1FgmEPxg1aLPob1DP5Xlt1x8bNMTpuRg7bP7T0_ve1iOHmplvGpsR-rYuy-Tafg5Pg_-EbqD5xIQsqC5IZrMGgrIJXgULty6eBHi8_clkB]
  • SciSpace, On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaIP7fL-_ZlqSaCM6qA5BZV9dnlussCw7xk_y0j-rcz7hNNYlmGGSDClXS0bWp8G9iB3FSyPsi6s98HKJWnp-46exdvOB_mZU-f-kUaNPplIYb3P8Y-qRodRijfvD32xDYTopKmRTilONfJmko_6c3TWDL31iA9YK5ONO8URjwulznD0udOpMY0ACEKXeQilc53YKLwfNh6l1F]
  • UOBasrah, FRIES-, PHOTO-FRIES, AND ANIONIC ORTHO-FRIES REARRANGEMENT,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG9xTlfrAT77g7VbBuqf245_OQS24r_mmHskiY0FGoMSuug-pYxJn0FeRNLkkNmIdS43w-vWDMFh6rgy2mLFtQ1uwFnItQeTVf51VJMl7XVXnSQ_xHFwNmqgWNsqlYB0Bx3jd6msE=]

Sources

Troubleshooting

purification methods for 2-Isopropyl-3-methyl-1H-indol-5-amine via column chromatography

Technical Support Center: Advanced Troubleshooting & Purification Strategies for Indole Amines Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting & Purification Strategies for Indole Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS: 1780598-65-3) [1][2].

Purifying this specific compound requires a delicate balance. The molecule features an electron-rich indole core and a highly basic primary amine at the C5 position, making it prone to severe tailing and on-column oxidation[3]. Conversely, the alkyl substitutions (C2-isopropyl and C3-methyl) increase its lipophilicity, altering its partition coefficient compared to standard unsubstituted 5-aminoindoles. This guide breaks down the causality behind these chromatographic behaviors and provides self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Workflow for Amine Chromatography

Before altering your chemistry, it is critical to diagnose the specific failure mode of your current chromatographic setup. The following decision tree outlines the logical progression for troubleshooting indole amine purification.

G Start Crude 2-Isopropyl-3-methyl -1H-indol-5-amine TLC Run TLC (Hexane:EtOAc) Start->TLC CheckTailing Severe Tailing/Streaking? TLC->CheckTailing AddTEA Add 1-2% TEA to Eluent & Pre-treat Silica CheckTailing->AddTEA Yes CheckOx Darkening/Oxidation on Silica? CheckTailing->CheckOx No AddTEA->CheckOx Degas Degas Solvents (Ar/N2) & Run Flash Column CheckOx->Degas Yes CheckRes Poor Resolution/Co-elution? CheckOx->CheckRes No Degas->CheckRes AdjustSolv Switch to DCM:MeOH (with NH3 modifier) CheckRes->AdjustSolv Yes Success Pure Product Isolation CheckRes->Success No AdjustSolv->Success

Workflow for troubleshooting indole amine chromatography.

Quantitative Solvent System Parameters

Selecting the correct mobile phase is a balancing act between solvent polarity and compound basicity[4][5]. The table below summarizes the empirical data for optimizing the mobile phase specifically for alkylated indole amines.

Solvent SystemBasic ModifierModifier Conc. (v/v)Target ApplicationExpected Rf​ Shift
Hexane / EtOAc Triethylamine (TEA)1.0% - 2.0%Standard purification of alkylated indole amines.+0.15 to +0.25
DCM / Methanol Ammonia ( NH3​ )1.0% - 5.0%Highly polar or stubborn amines that fail in EtOAc.+0.20 to +0.35
Hexane / EtOAc None0%NOT RECOMMENDED . Leads to irreversible adsorption.N/A (Streaking)

Step-by-Step Optimized Protocol: Deactivated Silica Chromatography

To prevent the primary amine from binding to the stationary phase, the silica gel must be chemically deactivated prior to loading the sample[3][6].

Phase 1: Column Preparation & Deactivation

  • Solvent Preparation: Prepare a 1000 mL solution of your starting mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration[3].

  • Slurry Packing: In a beaker, combine standard silica gel (230–400 mesh) with the TEA-modified solvent to create a uniform slurry. Pour this into the chromatography column[7].

  • Equilibration (Critical Causality Step): Pass at least 2 to 3 column volumes of the TEA-modified solvent through the packed bed. Why? The basic TEA molecules outcompete the target indole amine for the highly acidic silanol ( Si−OH ) sites on the silica surface. This neutralizes the column, shifting the separation mechanism from unpredictable ion-exchange/adsorption to predictable liquid-solid partitioning[3].

Phase 2: Sample Loading & Elution 4. Dry Loading: Because 2-isopropyl-3-methyl-1H-indol-5-amine can exhibit variable solubility in non-polar mixtures, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add a small amount of pre-neutralized silica gel, and evaporate the DCM under reduced pressure to create a free-flowing powder[7]. Load this evenly onto the top of the column bed. 5. Gradient Elution: Begin elution with 80:20 Hexane:EtOAc (+1% TEA). Gradually increase the polarity to 50:50 Hexane:EtOAc (+1% TEA) as the closely eluting non-polar impurities clear the column[4]. 6. Fraction Collection: Monitor the fractions using Thin Layer Chromatography (TLC). Visualize under UV light (254 nm) and stain with Ninhydrin (which reacts with the primary amine to form a deep purple/blue complex)[7].

Phase 3: Self-Validation & Modifier Removal 7. Validation Step: TEA frequently co-elutes with the target product and will mask 1H -NMR spectra (visible as a triplet at ~1.0 ppm and a quartet at ~2.5 ppm). To validate purity, spot the concentrated fraction on a TLC plate and heat it. TEA is highly volatile and will evaporate, whereas the indole amine will remain. 8. Purging: Dry the pooled fractions under high vacuum (0.1 mbar) at 40°C for a minimum of 12 hours to completely purge residual TEA.

Technical Support FAQs

Q: Why does my product band turn dark brown or purple while running down the column? A: You are witnessing on-column oxidation. Indoles, particularly electron-rich 5-aminoindoles, are highly susceptible to oxidation by atmospheric oxygen. The massive surface area of silica gel acts as a catalyst for this degradation, especially when exposed to ambient light. Solution: To prevent this, degas your mobile phase solvents by sparging them with Argon or Nitrogen for 15 minutes prior to use. Wrap the glass column in aluminum foil to block UV/ambient light, and utilize positive inert gas pressure (flash chromatography) to minimize the compound's residence time on the silica[8].

Q: I added 1% TEA to my mobile phase, but my compound is still streaking from the baseline. What is going wrong? A: There are two probable causes. First, you may not have passed enough column volumes of the TEA-modified solvent through the column before loading your sample. The silica must be fully saturated with TEA to cap all silanol groups[3]. Second, your solvent system may simply be too non-polar. The basicity of the amine might be overpowering the eluting strength of Hexane/EtOAc. Solution: Switch to a more polar, protic-tolerant system. A gradient of Dichloromethane (DCM) and Methanol (MeOH) utilizing 10% Ammonia in Methanol as the basic modifier (e.g., 95:5 DCM:MeOH with 1% NH3​ ) is highly effective for stubborn, highly polar amines[4][8].

Q: Can I use standard acidic silica gel without any basic modifiers if I just increase the polarity of my solvent? A: It is strongly discouraged. While pushing a highly polar solvent (like 100% EtOAc or adding heavy Methanol) will eventually force the compound off the column, it does not solve the underlying chemical interaction. The basic primary amine will still undergo strong ionic interactions with the acidic silanol groups[3]. This results in massive peak broadening (tailing), poor resolution from structurally similar impurities, and significantly reduced isolated yields due to irreversible chemisorption.

References

  • Heterogeneous Nickel-supported catalyst: a circular approach to amines synthesis via azides and nitro compounds reduction. The Royal Society of Chemistry. Available at: [Link]

  • Column Chromatography Notes. Membrane Solutions. Available at:[Link]

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry: University of Rochester. Available at: [Link]

  • How can I select the solvent system for column chromatography? ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Isopropyl-3-methyl-1H-indol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Isopropyl-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Isopropyl-3-methyl-1H-indol-5-amine (CAS: 1780598-65-3).

While this compound is a highly valuable building block in drug development, its electron-rich indole core and primary amine make it notoriously susceptible to auto-oxidation and degradation during storage[1]. This guide provides field-proven, self-validating protocols to isolate the pure active pharmaceutical ingredient (API) from commercial batch impurities.

Diagnostic FAQs: Identifying Your Impurity Profile

Q: My commercial batch arrived as a dark brown or green solid instead of the expected light tan/off-white powder. Is it ruined? A: Not necessarily, but it requires immediate purification. 5-Aminoindoles are inherently electron-rich. The presence of the C2-isopropyl and C3-methyl groups further donates electron density into the indole core via inductive and hyperconjugative effects. This drastically lowers the oxidation potential ( Eox​ ) of the molecule[1]. Upon exposure to ambient air and light, the primary amine is easily oxidized to form azoxy compounds, azo dimers, or dark green/red indolequinones[2].

Q: Why am I seeing severe streaking on my TLC plates and poor recovery from standard silica gel columns? A: The primary amine interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing and irreversible adsorption. Furthermore, the slightly acidic nature of silica can catalyze the oxidation of the electron-rich indole core during the run. You must use deactivated silica gel to prevent degradation[3].

Q: Can I use an acid-base extraction? I was taught that indoles polymerize in strong acids. A: Yes, you can. While unsubstituted indoles undergo rapid acid-catalyzed dimerization at the C2 and C3 positions, your specific compound has these reactive sites blocked by isopropyl and methyl groups. This steric and electronic protection makes 2-isopropyl-3-methyl-1H-indol-5-amine uniquely stable to the transient acidic conditions required for an extraction.

Quantitative Data: Impurity Profiling

Before selecting a purification protocol, compare your analytical data against the typical impurity profile of this compound:

Impurity ClassTypical SourceVisual / Analytical SignatureRecommended Removal Method
Indolequinones / Azo Dimers Auto-oxidation during transit/storage[2]Dark green, red, or brown discoloration; High MW masses in LC-MS.Protocol A (Deactivated Silica)
Unreacted Nitro-precursors Incomplete catalytic reduction during synthesisYellowish tint; Neutral species in LC-MS; distinct NO2​ IR stretch.Protocol B (Acid-Base Extraction)
Regioisomers Fischer Indole Synthesis byproductsClosely eluting peaks on HPLC; distinct aromatic NMR shifts.Protocol C (HCl Salt Crystallization)

Workflow: Purification Decision Matrix

Use the following logical workflow to determine the most efficient purification strategy for your specific batch.

PurificationWorkflow Start Commercial Batch: 2-Isopropyl-3-methyl-1H-indol-5-amine Check Visual & LC-MS Profiling Start->Check Cond1 Dark Brown/Green? (Oxidation Products) Check->Cond1 Cond2 Neutral Impurities? (Precursors/Isomers) Check->Cond2 Cond3 High Purity Needed? (In vivo / Assays) Check->Cond3 Act1 Protocol A: Deactivated Silica Cond1->Act1 Yes Act2 Protocol B: Acid-Base Extraction Cond2->Act2 Yes Act3 Protocol C: HCl Salt Crystallization Cond3->Act3 Yes

Decision matrix for selecting the optimal purification protocol based on impurity profiling.

Self-Validating Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography

Target: Removal of polar oxidation products (indolequinones) and colored oligomers[3]. Causality: Pre-treating the silica with Triethylamine ( Et3​N ) caps the acidic silanol sites. This prevents the amine from protonating (which causes streaking) and suppresses acid-catalyzed oxidation during the separation.

  • Slurry Preparation: Prepare a slurry of standard silica gel in Hexanes containing 3% (v/v) Et3​N .

  • Column Packing: Pack the column and flush with at least 2 column volumes of the Hexanes/3% Et3​N mixture to ensure complete deactivation.

  • Loading: Dissolve the crude 2-isopropyl-3-methyl-1H-indol-5-amine in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (EtOAc), maintaining 1% Et3​N in all mobile phases.

  • Self-Validation Step: Run a 2D-TLC of your purified fractions (run once, rotate 90 degrees, run again). If the compound appears as a single spot on the diagonal, it is stable and not degrading on the silica.

Protocol B: Anaerobic Acid-Base Extraction

Target: Removal of neutral organic impurities (e.g., unreacted nitro-precursors). Causality: The primary amine has a conjugate acid pKa​ of ~5.5. By lowering the pH to 2, the amine is quantitatively protonated and partitions into the aqueous layer. Neutral impurities remain in the organic phase.

  • Initial Dissolution: Dissolve the crude batch in EtOAc (10 mL per gram of API).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl (3 x 5 mL). The target compound will move into the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH reaches 10.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL).

  • Self-Validation Step: Check the pH of the aqueous layer before the final extraction. A pH > 9 ensures >99.9% of the compound is in its free-base form, guaranteeing maximum recovery. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Protocol C: Hydrochloride Salt Precipitation

Target: Achieving >99% purity and long-term storage stability. Causality: The free base is highly prone to auto-oxidation[1]. Converting it to a crystalline HCl salt forces the exclusion of structurally dissimilar impurities from the crystal lattice. Furthermore, protonating the amine removes its lone pair from conjugation, drastically increasing the oxidation potential and shelf life.

  • Dissolution: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether under a nitrogen atmosphere.

  • Precipitation: Cool the solution to 0°C. Slowly add 1.05 equivalents of HCl in dioxane (4M) dropwise with vigorous stirring.

  • Isolation: A white/off-white precipitate will form immediately. Filter the solid rapidly under a nitrogen blanket and wash with cold anhydrous ether.

  • Storage: Dry the salt under high vacuum and store it in an amber vial at 4°C (Refrigerator).

References

  • Sigma-Aldrich. "2-isopropyl-3-methyl-1H-indol-5-amine | 1780598-65-3". Source: sigmaaldrich.com.
  • NIH - PMC. "Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions". Source: nih.gov.
  • Benchchem. "Technical Support Center: Purification of Crude 5-Aminoindole by Column Chromatography". Source: benchchem.com.
  • ACS Publications. "A Procedure for Transforming Indoles into Indolequinones". Source: acs.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to COSY and HSQC NMR Correlations for Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2][3] Nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular architecture. For complex heterocyclic scaffolds like substituted indoles—a privileged motif in medicinal chemistry—one-dimensional (1D) NMR spectra often present challenges due to signal overlap.[4] This guide provides an in-depth comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), focusing on their application in the structural characterization of substituted indoles.

The Power of Two-Dimensional NMR

While 1D NMR provides fundamental information about the chemical environment of individual nuclei, 2D NMR experiments reveal correlations between nuclei, offering a more comprehensive picture of molecular connectivity.[4] These techniques spread spectral information across two dimensions, resolving overlapping signals and unveiling subtle interactions that are not apparent in 1D spectra.[4] For substituted indoles, where the aromatic protons often resonate in a crowded region, 2D NMR is indispensable for definitive signal assignment.

COSY: Mapping Proton-Proton Coupling Networks

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled to each other.[5][6][7][8][9] The resulting spectrum displays the 1H NMR spectrum along both the x and y axes, with diagonal peaks representing the 1D spectrum and off-diagonal cross-peaks indicating coupled protons.[4]

The Causality Behind COSY

The fundamental principle of the COSY experiment involves a sequence of radiofrequency pulses that transfer magnetization between coupled protons.[5] This transfer only occurs between protons that are scalar coupled, typically through two or three bonds (²JHH and ³JHH).[4] By tracing the connections between cross-peaks, one can map out entire "spin systems"—groups of connected protons within a molecule.[7] In the context of substituted indoles, COSY is invaluable for:

  • Identifying adjacent protons on the indole ring: For example, a cross-peak between H4 and H5, H5 and H6, and H6 and H7 would confirm their connectivity on the benzene portion of the indole.

  • Elucidating the structure of substituents: If an alkyl chain is attached to the indole core, COSY will reveal the correlations between the protons along that chain.

  • Confirming substitution patterns: The absence of a cross-peak can be as informative as its presence. For instance, substitution at the C5 position would disrupt the H4-H5-H6 spin system.

Interpreting a COSY Spectrum of a Substituted Indole

Consider a hypothetical 5-substituted indole. The COSY spectrum would be expected to show correlations between H6 and H7, and a separate correlation between H4 and the NH proton (if coupling is observed). The proton at the site of substitution (H5) would not show a correlation to its immediate neighbors on the benzene ring, helping to confirm the substitution pattern.

HSQC: Unveiling Direct Carbon-Proton Connections

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[10][11][12][13][14] The resulting 2D spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other.[10][12] Each peak in the HSQC spectrum represents a direct one-bond correlation between a specific proton and the carbon to which it is attached.[10][12][14]

The Causality Behind HSQC

The HSQC experiment utilizes a pulse sequence called INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to transfer magnetization from the more sensitive protons to the less sensitive ¹³C nuclei and then back to the protons for detection.[11] This process is highly efficient and provides excellent sensitivity, allowing for the analysis of relatively small sample quantities.[13][14] The key information provided by HSQC for substituted indoles includes:

  • Direct assignment of protonated carbons: Each cross-peak definitively links a proton signal to its corresponding carbon signal. This is crucial for assigning the often-overlapped aromatic proton signals to their specific carbon atoms on the indole ring.[15]

  • Differentiation of CH, CH₂, and CH₃ groups: Edited HSQC experiments can be used to distinguish between different types of carbon environments based on the phase of the cross-peak, providing similar information to a DEPT experiment but with higher sensitivity.[14]

  • Confirmation of substitution: The absence of a cross-peak for a particular aromatic carbon in the HSQC spectrum indicates that it is a quaternary carbon (i.e., it has no directly attached protons), which is a strong indicator of a substitution site.

Interpreting an HSQC Spectrum of a Substituted Indole

For a substituted indole, the HSQC spectrum will show cross-peaks for each protonated carbon. For example, you would expect to see correlations for C2-H2, C3-H3 (if unsubstituted), C4-H4, C6-H6, and C7-H7. The absence of a cross-peak at the chemical shift corresponding to C5 would confirm that this position is substituted.

Comparative Analysis: COSY vs. HSQC

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)
Correlation Type ¹H-¹H through-bond coupling (typically 2-3 bonds)[4][7]¹H-¹³C direct one-bond correlation[10][12][14]
Information Provided Identifies coupled proton networks (spin systems)[7]Directly links each proton to its attached carbon[14]
Primary Application for Indoles Elucidating proton connectivity on the indole ring and in substituents.Unambiguous assignment of proton and carbon signals, especially in the aromatic region.[15]
Strengths Excellent for mapping out the proton framework of a molecule.High sensitivity and resolution; directly confirms C-H attachments.[10]
Limitations Does not provide direct information about carbon atoms. Can be complex to interpret in molecules with extensive proton coupling.Does not provide information about proton-proton or long-range C-H connectivity.

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the substituted indole derivative.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[16]

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Data Acquisition

The following are general acquisition parameters that can be adapted for most modern NMR spectrometers.

COSY (Gradient-Selected)

  • Load the sample into the spectrometer and lock and shim the instrument.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (t₁; e.g., 256-512).

  • The relaxation delay should be set to approximately 1.5 times the longest T₁ relaxation time of the protons.

  • Initiate the acquisition.

HSQC (Gradient-Selected, Edited)

  • Following the acquisition of the 1D ¹H and ¹³C spectra, load a standard gradient-selected, edited HSQC pulse sequence (e.g., geHSQC).

  • Set the spectral width in the direct dimension (F2, ¹H) and the indirect dimension (F1, ¹³C) to cover all relevant proton and carbon signals.

  • Set the number of scans (e.g., 4-16) and the number of increments in t₁ (e.g., 128-256).

  • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for aromatic and aliphatic C-H bonds.

  • Initiate the acquisition.

Data Processing
  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a Fourier transform in both dimensions.

  • Phase the spectrum in both dimensions.

  • Calibrate the spectrum using the residual solvent signal.[13]

Visualization of NMR Correlations

The following diagrams illustrate the expected correlations for a model substituted indole.

COSY Correlation Diagram

COSY_Correlations cluster_indole Indole Ring Protons cluster_substituent Substituent Protons H-N N-H H-7 H-7 H-N->H-7 ⁴J H-2 H-2 H-3 H-3 H-2->H-3 ³J H-4 H-4 H-4->H-N ⁴J H-6 H-6 H-6->H-7 ³J H-a H-α H-b H-β H-a->H-b ³J H-c H-γ H-b->H-c ³J

Caption: Expected COSY correlations for a substituted indole.

HSQC Correlation Diagram

HSQC_Correlations cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H-N H-N H-2 H-2 C-2 C-2 H-2->C-2 ¹JCH H-3 H-3 C-3 C-3 H-3->C-3 ¹JCH H-4 H-4 C-4 C-4 H-4->C-4 ¹JCH H-6 H-6 C-6 C-6 H-6->C-6 ¹JCH H-7 H-7 C-7 C-7 H-7->C-7 ¹JCH

Caption: Expected HSQC correlations for a substituted indole.

Conclusion

COSY and HSQC are complementary and powerful 2D NMR techniques that, when used in concert, provide a comprehensive and unambiguous structural characterization of substituted indoles. COSY reveals the proton-proton connectivity, allowing for the assembly of molecular fragments, while HSQC provides the direct link between protons and their attached carbons, confirming these assignments and identifying substitution sites. For researchers in drug development, a thorough understanding and application of these techniques are essential for the confident elucidation of novel indole-based compounds.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

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  • N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB. (1987, September 1). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis: Theoretical Calculation and Experimental Verification for C₁₂H₁₆N₂

Introduction: Beyond the Formula—The Imperative of Elemental Analysis in Modern Research In the realms of pharmaceutical development, synthetic chemistry, and materials science, a molecular formula such as C₁₂H₁₆N₂ is me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula—The Imperative of Elemental Analysis in Modern Research

In the realms of pharmaceutical development, synthetic chemistry, and materials science, a molecular formula such as C₁₂H₁₆N₂ is merely the starting point. While it tells us the constituent atoms, it reveals nothing of a compound's purity, its successful synthesis, or its structural identity among various isomers. Elemental analysis (EA) serves as a fundamental, quantitative tool that provides the empirical bedrock for these subsequent investigations. It is a cornerstone of chemical characterization, offering a direct measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.

This guide provides an in-depth, experience-driven walkthrough of the elemental analysis process, centered on the molecule C₁₂H₁₆N₂. This formula notably represents several neurologically active compounds, including N,N-Dimethyltryptamine (DMT) and its isomer α-Ethyltryptamine (αET), making the precise confirmation of its elemental composition a critical step in research and quality control.[1][2][3] We will dissect the theoretical calculations, outline the gold-standard experimental protocol (combustion analysis), and compare the expected data for C₁₂H₁₆N₂ against a closely related compound to illustrate the resolving power of this technique.

Part 1: The Theoretical Blueprint—Calculating the Elemental Composition of C₁₂H₁₆N₂

Before any instrument is calibrated, the theoretical elemental composition must be calculated. This provides the benchmark against which all experimental results are measured. The process is a straightforward application of fundamental chemical principles, relying on the standard atomic weights of the constituent elements.

The calculation proceeds in two steps:

  • Determine the total molar mass of the molecule.

  • Calculate the mass percentage of each element.

For our calculations, we will use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[4]

  • Carbon (C): 12.011 amu[5][6]

  • Hydrogen (H): 1.008 amu[6][7]

  • Nitrogen (N): 14.007 amu[8][9]

Step 1: Molar Mass Calculation for C₁₂H₁₆N₂

  • Mass of Carbon = 12 atoms × 12.011 amu/atom = 144.132 amu

  • Mass of Hydrogen = 16 atoms × 1.008 amu/atom = 16.128 amu

  • Mass of Nitrogen = 2 atoms × 14.007 amu/atom = 28.014 amu

  • Total Molar Mass = 144.132 + 16.128 + 28.014 = 188.274 g/mol [2]

Step 2: Elemental Percentage Composition Calculation

  • % Carbon (C) = (Mass of Carbon / Total Molar Mass) × 100

    • %C = (144.132 / 188.274) × 100 = 76.55%

  • % Hydrogen (H) = (Mass of Hydrogen / Total Molar Mass) × 100

    • %H = (16.128 / 188.274) × 100 = 8.57%

  • % Nitrogen (N) = (Mass of Nitrogen / Total Molar Mass) × 100

    • %N = (28.014 / 188.274) × 100 = 14.88%

Data Summary Table 1: Theoretical Elemental Composition of C₁₂H₁₆N₂

ElementAtomic Mass (amu)Atoms in MoleculeTotal Mass Contribution (amu)Percentage Composition (%)
Carbon (C)12.01112144.13276.55
Hydrogen (H)1.0081616.1288.57
Nitrogen (N)14.007228.01414.88
Total 188.274 100.00

This theoretical data is our absolute reference. For a synthesized sample of C₁₂H₁₆N₂ to be considered pure, its experimental elemental analysis results must align with these values within an acceptable margin of error, typically ±0.4%.[10]

Part 2: Experimental Verification—The Combustion Analysis Workflow

The most prevalent method for determining the C, H, and N content of an organic compound is combustion analysis.[11][12] This technique is robust, highly accurate, and fully automated in modern elemental analyzers. The underlying principle is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases are then separated and quantified.

Causality in Experimental Design: The entire workflow is a self-validating system designed to convert the elements of interest into simple, stable gases (CO₂, H₂O, N₂) that can be accurately detected. Each step is causally linked to the next to ensure quantitative conversion and measurement.

Elemental_Analysis_Workflow cluster_instrument Automated Elemental Analyzer cluster_output Data Output Sample 1. Sample Weighing (1-3 mg) Autosampler 2. Autosampler Introduction Sample->Autosampler Precise Mass Furnace 3. Combustion (~1000°C, O₂ Stream) Autosampler->Furnace Sample Drop Reduction 4. Reduction (Copper) Furnace->Reduction Gases: CO₂, H₂O, N₂, NOx, O₂ Separation 5. Gas Separation (GC Column) Reduction->Separation Gases: CO₂, H₂O, N₂ Detector 6. Detection (TCD) Separation->Detector Separated Pulses Result 7. Signal Processing & Calculation (%C, %H, %N) Detector->Result Electrical Signal caption Fig 1: Combustion Analysis Workflow

Caption: Fig 1: A schematic of the combustion analysis workflow for CHN determination.

Detailed Experimental Protocol:

  • Sample Preparation & Weighing: A homogenous sample (1-3 mg) is weighed into a tin or silver capsule using a microbalance. Expert Insight: The use of tin capsules is crucial; they act as a flux, promoting complete, instantaneous combustion upon melting.

  • Instrument Calibration: The instrument is calibrated using a certified organic standard with a precisely known elemental composition (e.g., Acetanilide). This establishes the detector's response factor for each element.

  • Sample Introduction: The weighed capsule is placed in an autosampler. At the designated time, it is dropped into a vertical quartz tube reactor.

  • Combustion: The reactor is maintained at ~950-1000°C and continuously purged with pure helium carrier gas containing a precise amount of oxygen. The sample combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Reduction & Gas Purification: The mixture of combustion gases passes through a second reactor containing reduced copper. This step is critical: the copper removes excess oxygen and quantitatively reduces the nitrogen oxides to elemental nitrogen gas (N₂).

  • Gas Separation: The resulting gas mixture (He, CO₂, H₂O, N₂) flows through a chromatographic separation column. The gases elute at different times based on their chemical properties.

  • Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through. This generates a distinct electrical signal for N₂, CO₂, and H₂O.

  • Calculation: The instrument's software integrates the signal peaks, and using the calibration factors, calculates the absolute mass of each element in the sample. This is then divided by the initial sample weight to yield the final mass percentages (%C, %H, %N).

Part 3: Comparative Analysis—Distinguishing C₁₂H₁₆N₂ from an Alternative

The true power of elemental analysis is its ability to confirm an identity and assess purity. Let's compare our target molecule, C₁₂H₁₆N₂, with a hypothetical but plausible alternative compound a researcher might encounter: "Compound B" (C₁₁H₁₄N₂O) . This compound has a similar molar mass (190.25 g/mol ) and could be a potential impurity or an incorrect synthesis product.

Below is a table comparing the theoretical values for both compounds with a set of simulated, realistic experimental data.

Data Summary Table 2: Comparative Elemental Analysis Data

AnalyteSource% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)*Total %
C₁₂H₁₆N₂ Theoretical 76.55 8.57 14.88 0.00 100.00
Sample AExperimental76.498.6114.81N/A99.91
C₁₁H₁₄N₂O Theoretical 69.45 7.42 14.73 8.41 100.00
Sample BExperimental69.387.3914.69N/A91.46

*Note: Oxygen is typically not measured directly in standard CHN analysis but is calculated by difference. A total significantly less than 100% in a CHN analysis often implies the presence of oxygen or other unanalyzed elements.

Interpretation of Results:

  • Sample A (C₁₂H₁₆N₂): The experimental values for Sample A are in excellent agreement with the theoretical percentages for C₁₂H₁₆N₂. The values are all within the acceptable ±0.4% deviation, and the total percentage is very close to 100%. This provides strong evidence that Sample A is a pure sample of the target compound.

  • Sample B (C₁₁H₁₄N₂O): The experimental data for Sample B clearly does not match the profile for C₁₂H₁₆N₂. However, it aligns perfectly with the theoretical values for C₁₁H₁₄N₂O. The total percentage from the CHN analysis is ~91.5%, and the difference (8.5%) strongly suggests the presence of oxygen, which is consistent with the formula C₁₁H₁₄N₂O. This result would immediately inform a researcher that they have synthesized the wrong compound or are analyzing an impure sample.

Conclusion: An Indispensable Tool for Chemical Certainty

The calculation and experimental verification of elemental composition are foundational to modern chemical science. For a molecule like C₁₂H₁₆N₂, which represents multiple isomers with distinct biological activities, this analysis is not merely procedural—it is a crucial checkpoint for validating synthesis and ensuring purity. As demonstrated, the high precision of modern combustion analyzers allows for clear differentiation between compounds with similar molar masses but different elemental makeups. By integrating theoretical calculations with robust experimental practice, researchers, scientists, and drug development professionals can proceed with confidence in the identity and quality of their materials.

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